BIIB021
Beschreibung
This compound has been investigated for the treatment of Tumors and Lymphoma.
Hsp90 Inhibitor this compound is an orally active inhibitor of heat shock protein 90 (HSP90) with potential antineoplastic activity. HSP90, a chaperon protein upregulated in a variety of tumor cells, regulates the folding and degradation of many oncogenic signaling proteins. HSP90 inhibitor this compound specifically blocks active HSP90, thereby inhibiting its chaperon function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. As a result, CNF2024 has the potential to inhibit the growth of a wide range of cancer cells in both solid tumors and blood-based cancers.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Eigenschaften
IUPAC Name |
6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDDKSCVCJTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025952 | |
| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848695-25-0 | |
| Record name | [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848695-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIIB021 | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIIB021 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIIB 021 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIIB021 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851B9FQ7Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BIIB021: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB021 (also known as CNF2024) is a fully synthetic, orally available, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[1][2] Consequently, inhibiting Hsp90 has emerged as a promising therapeutic strategy in oncology. This technical guide elucidates the core mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Core Mechanism of Action
This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain (NTD) of Hsp90 with high affinity.[3][4] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[2][4] The depletion of these oncoproteins cripples multiple signaling pathways essential for tumor progression, ultimately inducing cell cycle arrest and apoptosis.[1][5]
Quantitative Efficacy Data
The potency of this compound has been demonstrated across a variety of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (Hsp90) | 1.7 nM | Cell-free assay | [6] |
| EC50 | 38 nM | Not Specified | [6][7] |
| IC50 (HER2 degradation) | 38 nM | MCF7 | [6] |
| IC50 (Hsp90 binding) | 140 nM | BT474 | [6] |
Table 2: In Vitro Antiproliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h) | Reference |
| T24 | Bladder Cancer | 16.65 nM | [8] |
| HeLa | Cervical Cancer | 14.79 nM | [3][9] |
| KM-H2 | Hodgkin's Lymphoma | ~0.24 µM | [2] |
| L428 | Hodgkin's Lymphoma | ~0.80 µM | [2] |
| L540 | Hodgkin's Lymphoma | ~0.50 µM | [2] |
| BT474 | Breast Cancer | 0.06 µM | [6] |
| MCF-7 | Breast Cancer | 0.08 µM | [6] |
| N87 | Gastric Cancer | 0.07 µM | [6] |
| HT29 | Colon Cancer | 0.15 µM | [6] |
| H1650 | Lung Cancer | 0.31 µM | [6] |
Key Signaling Pathways Affected by this compound
This compound's inhibition of Hsp90 leads to the degradation of numerous client proteins, thereby disrupting several critical signaling pathways.
PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival. Akt is a well-established Hsp90 client protein. This compound treatment leads to the degradation of Akt, thereby inhibiting downstream signaling and promoting apoptosis.[4][5] This has been observed in myelodysplastic syndrome and other cancer cells.[5]
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Constitutive NF-κB activity is a hallmark of many cancers, including Hodgkin's lymphoma. This compound has been shown to inhibit the constitutive activity of NF-κB, contributing to its pro-apoptotic effects.[2][5]
Intrinsic Apoptotic Pathway
This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies have shown that this compound treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3][9] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (XTT/MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.[3][8]
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Cell Seeding: Plate cancer cells (e.g., T24, HeLa, MCF-7) in 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 1.56 to 100 nM) and a vehicle control for specific time periods (e.g., 24, 48 hours).[8][10]
-
Reagent Addition: After the incubation period, add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3][10]
-
Incubation: Incubate the plates for an additional 2-4 hours at 37°C. Living cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins, such as Hsp90 client proteins and apoptotic markers, following this compound treatment.[10][11]
-
Cell Lysis: Treat cancer cells with the desired concentration of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, HER-2, Bcl-2, Bax, Caspase-3, HSP70, HSP90) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to analyze the mRNA expression levels of genes involved in apoptosis and other signaling pathways affected by this compound.[10][12]
-
RNA Extraction: Treat cells with this compound, then isolate total RNA using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: Perform real-time PCR using the synthesized cDNA, gene-specific primers (for targets like Bax, Bcl-2, Casp9), and a fluorescent dye (e.g., SYBR Green).[12]
-
Data Acquisition: Monitor the fluorescence signal in real-time as the DNA is amplified.
-
Analysis: Determine the cycle threshold (Ct) for each gene and normalize it to a housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression using the ΔΔCt method.
Conclusion
This compound is a potent and selective Hsp90 inhibitor that demonstrates significant anticancer activity across a broad range of malignancies. Its mechanism of action is centered on the disruption of the Hsp90 chaperone machinery, leading to the degradation of a multitude of oncoproteins. This, in turn, results in the simultaneous inhibition of multiple signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt and NF-κB pathways, and the induction of the intrinsic apoptotic pathway. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent in oncology.
References
- 1. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. europeanreview.org [europeanreview.org]
- 4. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an orally available and small-molecule inhibitor of HSP90, activates intrinsic apoptotic pathway in human cervical adenocarcinoma cell line (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The heat shock protein 90 inhibitor this compound suppresses the growth of T and natural killer cell lymphomas [frontiersin.org]
- 12. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Molecular Target of BIIB021
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIB021, also known as CNF2024, is a fully synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and its effects on various cancer cell lines. Detailed experimental protocols for key assays and quantitative data on the compound's potency are presented to support further research and drug development efforts.
The Molecular Target: Heat Shock Protein 90 (Hsp90)
The primary molecular target of this compound is the molecular chaperone Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved and ubiquitously expressed protein that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide range of "client" proteins.[3][4] In cancerous cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[3] This dependency makes Hsp90 an attractive target for cancer therapy.
Mechanism of Action
This compound functions as a potent and selective inhibitor of Hsp90.[5] It competitively binds to the adenosine (B11128) triphosphate (ATP)-binding pocket located in the N-terminal domain of Hsp90.[1][2] This binding event prevents the hydrolysis of ATP, a crucial step in the Hsp90 chaperone cycle.[6] The inhibition of Hsp90's ATPase activity leads to the misfolding, destabilization, and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1] This targeted degradation of oncoproteins disrupts critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Data
The potency of this compound has been evaluated in various biochemical and cell-based assays. The following tables summarize key quantitative data.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki (Hsp90) | 1.7 nM | Cell-free assay | [2] |
| EC50 (HER-2 Degradation) | 38 nM | MCF-7 cells | [2] |
Table 2: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT474 | Breast Cancer | 0.14 | [2] |
| MCF-7 | Breast Cancer | 0.31 | [2] |
| N87 | Gastric Cancer | 0.06 | [2] |
| HT29 | Colon Cancer | Not specified | [2] |
| H1650 | Non-Small Cell Lung Cancer | 0.06 - 0.31 | [6] |
| H1299 | Non-Small Cell Lung Cancer | 0.06 - 0.31 | [6] |
| H69 | Small Cell Lung Cancer | 0.06 - 0.31 | [6] |
| H82 | Small Cell Lung Cancer | 0.06 - 0.31 | [6] |
| KM-H2 | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |
| L428 | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |
| L540 | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |
| L540cy | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |
| L591 | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |
| L1236 | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |
| DEV | Hodgkin's Lymphoma | 0.24 - 0.8 | [7] |
| HeLa | Cervical Cancer | 0.01479 (48h) | [6] |
| T24 | Bladder Cancer | 0.01665 (48h) | [8] |
| Eca109 | Esophageal Squamous Cell Carcinoma | 0.6611 | [9] |
| Eca9706 | Esophageal Squamous Cell Carcinoma | 0.05331 | [9] |
| BC-1 | Primary Effusion Lymphoma | 0.0415 - 0.0715 | [3] |
| BC-3 | Primary Effusion Lymphoma | 0.0415 - 0.0715 | [3] |
Experimental Protocols
Hsp90 Binding Assay (Fluorescence Polarization)
This assay measures the ability of this compound to compete with a fluorescently labeled ligand for binding to the ATP pocket of Hsp90.[5][10][11]
Materials:
-
Recombinant human Hsp90α
-
Fluorescently labeled geldanamycin (B1684428) (e.g., FITC-geldanamycin or BODIPY-geldanamycin)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin)
-
96-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of recombinant Hsp90α and fluorescently labeled geldanamycin in the assay buffer.
-
Incubate the mixture in a 96-well plate to allow for binding.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate to allow for competition to reach equilibrium.
-
Measure fluorescence polarization using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by this compound.
-
Calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the fluorescent probe binding.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol details the assessment of HER-2, Akt, and Raf-1 degradation in MCF-7 breast cancer cells following treatment with this compound.[12][13][14][15]
Materials:
-
MCF-7 cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER-2, anti-Akt, anti-phospho-Akt (Ser473), anti-Raf-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the extent of client protein degradation.
Cell Proliferation Assay (XTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][6][16][17]
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 or 72 hours).
-
Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add the XTT working solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the soluble formazan (B1609692) product at 450-500 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Signaling Pathways and Visualizations
This compound-mediated Hsp90 inhibition profoundly impacts several key signaling pathways that are crucial for cancer cell survival and proliferation.
Inhibition of PI3K/Akt and NF-κB Signaling Pathways
This compound treatment leads to the degradation of key components of the PI3K/Akt and NF-κB signaling pathways.[1][4][7][8][18] Akt, a serine/threonine kinase, is a well-established Hsp90 client protein. Its degradation upon this compound treatment leads to the inhibition of downstream survival signals. Similarly, components of the NF-κB pathway are also dependent on Hsp90 for their stability and function.
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins Akt and IKK, thereby suppressing the PI3K/Akt and NF-κB signaling pathways.
Induction of Apoptosis
By promoting the degradation of pro-survival client proteins, this compound triggers the intrinsic pathway of apoptosis. This is characterized by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent programmed cell death.
Caption: this compound induces apoptosis by inhibiting Hsp90, leading to Akt degradation, a decrease in Bcl-2, and subsequent caspase activation.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a research setting.
Caption: A logical workflow for the in vitro evaluation of this compound, from initial binding assays to cellular and molecular analyses.
Conclusion
This compound is a potent and selective inhibitor of Hsp90 that demonstrates significant anti-tumor activity in a wide range of cancer cell lines. By targeting the ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of key oncoproteins and the inhibition of critical survival pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop novel Hsp90-targeted cancer therapies.
References
- 1. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Demethoxycurcumin induces apoptosis in HER2 overexpressing bladder cancer cells through degradation of HER2 and inhibiting the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zellbio.eu [zellbio.eu]
- 17. apexbt.com [apexbt.com]
- 18. Hsp90 inhibitor, this compound, induces apoptosis and autophagy by regulating mTOR-Ulk1 pathway in imatinib-sensitive and -resistant chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BIIB021: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of the Novel Hsp90 Inhibitor, BIIB021
Introduction
This compound, also known as CNF2024, is a fully synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a multitude of client proteins, many of which are oncoproteins that drive malignant progression.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[1] this compound was developed to overcome some of the limitations of earlier natural product-derived Hsp90 inhibitors, such as geldanamycin (B1684428) and its derivatives, which suffered from poor solubility and hepatotoxicity.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols for the evaluation of this compound.
Discovery and Synthesis
This compound was identified as a novel, fully synthetic purine-based inhibitor of Hsp90.[1][3] Its chemical name is 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine.[4] The synthesis of this compound involves the coupling of two key building blocks: 2-amino-6-chloropurine (B14584) and 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride.
Proposed Synthesis Workflow
Caption: Proposed synthetic route for this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the N-terminal ATP-binding pocket of Hsp90.[1][5] This binding event disrupts the chaperone's ATPase activity, which is essential for the proper folding and stabilization of its client proteins.[6] Consequently, oncogenic client proteins, such as HER-2, AKT, and Raf-1, are targeted for degradation through the ubiquitin-proteasome pathway.[1][7] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][8] A hallmark of Hsp90 inhibition by this compound is the compensatory upregulation of other heat shock proteins, notably Hsp70 and Hsp27.[1][7]
Hsp90 Inhibition and Client Protein Degradation Pathway
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo activity of this compound.
| Parameter | Value | Assay/Model | Reference |
| K | 1.7 ± 0.4 nM | Hsp90α binding assay (fluorescence polarization) | [5] |
| EC | 38 nM | HER-2 degradation in MCF-7 cells | [9] |
| EC | 32 nM | HER-2 degradation in MCF-7 cells | [7][10] |
| IC | 14.79 nM (48h) | HeLa cell proliferation (XTT assay) | [6] |
| IC | 0.06 - 0.31 µM | Various tumor cell lines proliferation | [11] |
Table 1: In Vitro Activity of this compound
| Species | Dose | T | T | Oral Bioavailability (F) | Reference |
| Mouse | 37.5 - 200 mg/kg | 0.08 h | ~1 h | N/A | [3] |
| Rat | 10 - 51 mg/kg | 0.1 - 0.5 h | N/A | >20% | [3] |
| Dog | N/A | 0.5 - 1.0 h | N/A | N/A | [3] |
| Human | 25 - 800 mg (twice weekly) | ~90 minutes | ~1 hour | Dose-linear exposure | [12] |
Table 2: Pharmacokinetic Parameters of this compound
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| N87 (gastric) | 125 mg/kg, p.o., daily (5 days/week) for 5 weeks | 87% | [5] |
| BT474 (breast) | N/A | Potent inhibition | [7] |
| CWR22 (prostate) | N/A | Active | [7] |
Table 3: In Vivo Antitumor Efficacy of this compound
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of Hsp90 inhibitors like this compound.
Hsp90 Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled ligand from the Hsp90 ATP binding pocket.
Materials:
-
Recombinant human Hsp90α
-
FITC-labeled geldanamycin
-
Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL BGG, and 0.1% (v/v) CHAPS.[9]
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a mixture of recombinant human Hsp90α (final concentration ~0.8 nM) and FITC-labeled geldanamycin (final concentration ~2 nM) in the assay buffer.[9]
-
Incubate the mixture in a 96-well microplate at room temperature for 3 hours.[9]
-
Add serial dilutions of this compound (in DMSO) to the wells. The final DMSO concentration should be kept constant (e.g., 2%).[9]
-
Incubate the plate for 16 hours at room temperature.[9]
-
Measure fluorescence polarization using a plate reader (excitation = 485 nm, emission = 535 nm).[9]
-
Calculate the Ki value from the IC50 obtained from a competitive binding curve.
Western Blot Analysis for Client Protein Degradation
This method is used to assess the on-target effect of this compound by measuring the degradation of Hsp90 client proteins.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, BT474)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HER-2, Akt, Raf-1, Hsp70, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 16-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Proliferation Assay (MTT/XTT)
This colorimetric assay measures cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the preclinical and clinical evaluation of this compound.
Conclusion
This compound is a potent, orally bioavailable, and fully synthetic Hsp90 inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models and has been evaluated in clinical trials.[1][5][13] Its distinct chemical structure and favorable pharmacological properties represent a significant advancement over earlier-generation Hsp90 inhibitors.[2] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on Hsp90-targeted cancer therapies. The continued exploration of this compound and the development of next-generation Hsp90 inhibitors hold promise for the treatment of various malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cas 848695-25-0,BIIB-021 | lookchem [lookchem.com]
- 6. A novel PET probe to selectively image heat shock protein 90α/β isoforms in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The unique monoclonal antibodies and immunochemical assay for comprehensive determination of the cell-bound and soluble HER2 in different biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine [myskinrecipes.com]
- 13. europeanreview.org [europeanreview.org]
BIIB021: A Technical Guide to its Inhibition of Oncogenic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIB021 (CNF2024) is a fully synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As a critical molecular chaperone, Hsp90 is responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral components of oncogenic signaling pathways.[3] By competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[1][4] This action simultaneously dismantles multiple cancer-promoting signaling cascades, including the PI3K/Akt and Raf/MEK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis in malignant cells.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways it inhibits.
Mechanism of Action: Hsp90 Inhibition
Hsp90's function is intrinsically linked to its ATPase activity, which drives the conformational changes necessary for client protein maturation.[7] this compound acts as a potent, competitive inhibitor of this ATPase function by occupying the N-terminal ATP-binding pocket.[8] This prevents the binding of ATP, stalling the chaperone cycle and leaving client proteins in an unstable state. The cell's quality control machinery then targets these misfolded proteins for degradation via the ubiquitin-proteasome pathway.[1] This leads to the depletion of key oncoproteins, thereby inhibiting tumor growth and survival.[9] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70 and Hsp27, which has been consistently observed with this compound treatment.[2][10]
Quantitative Data
This compound has demonstrated potent activity across a wide range of cancer cell lines. Its efficacy is typically quantified by its half-maximal inhibitory concentration (IC50) for cell proliferation and its binding affinity (Ki and EC50) for Hsp90.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| BT474 | Breast Cancer | 60 - 310 | [2],[11] |
| MCF-7 | Breast Cancer | 60 - 310 | [2],[11] |
| N87 | Gastric Cancer | 60 - 310 | [2],[11] |
| HT29 | Colon Cancer | 60 - 310 | [2],[11] |
| H1650 | Non-Small Cell Lung Cancer | 60 - 310 | [2],[11] |
| H1299 | Non-Small Cell Lung Cancer | 60 - 310 | [2],[11] |
| H69 | Small Cell Lung Cancer | 60 - 310 | [2],[11] |
| H82 | Small Cell Lung Cancer | 60 - 310 | [2],[11] |
| KM-H2 | Hodgkin's Lymphoma | 240 - 800 | [2],[11] |
| L428 | Hodgkin's Lymphoma | 240 - 800 | [2],[11] |
| L540 | Hodgkin's Lymphoma | 240 - 800 | [2],[11] |
| HeLa | Cervical Cancer | 36.15 (24h), 14.79 (48h) | [1],[7] |
| T24 | Bladder Cancer | 16.65 (48h) | [1],[8] |
| SKM-1 | Myelodysplastic Syndrome | 275.2 (24h), 163.9 (48h) | [1] |
| Eca109 | Esophageal Squamous Cell Carcinoma | 661.10 | [7] |
| Eca9706 | Esophageal Squamous Cell Carcinoma | 53.31 | [7] |
| BC-1 | Primary Effusion Lymphoma | 41.5 - 71.5 | [12] |
| BC-3 | Primary Effusion Lymphoma | 41.5 - 71.5 | [12] |
Table 2: Binding Affinity and Potency of this compound
| Parameter | Value (nM) | Target | Reference(s) |
| Ki | 1.7 | Hsp90 | [2],[11] |
| EC50 | 38 | Hsp90 | [2],[11] |
| EC50 (HER-2 Degradation) | 32 | Hsp90 in MCF-7 cells | [10],[13] |
| KD (Hsp90α) | 2.0 | Human recombinant Hsp90α | [14] |
| KD (Hsp90β) | 15 | Human recombinant Hsp90β | [14] |
Inhibition of Core Oncogenic Signaling Pathways
By promoting the degradation of Hsp90 client proteins, this compound disrupts several critical signaling pathways that drive tumorigenesis.
PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Akt is a well-established Hsp90 client protein. This compound treatment leads to the dose-dependent degradation of Akt, thereby inhibiting downstream survival signals and promoting apoptosis.[4][5]
Raf/MEK/ERK Pathway
This pathway, also known as the MAPK pathway, is crucial for cell proliferation, differentiation, and survival. The upstream kinase Raf-1 is a key Hsp90 client. Inhibition of Hsp90 by this compound results in Raf-1 degradation, blocking the entire signaling cascade and contributing to its anti-proliferative effects.[4][6]
Other Key Client Proteins
This compound also induces the degradation of other critical oncoproteins, including:
-
HER-2 (ErbB2): A receptor tyrosine kinase overexpressed in breast and gastric cancers.[4][10]
-
NF-κB: A transcription factor that regulates inflammatory responses and cell survival.[2][5]
-
Androgen Receptor (AR): A key driver in prostate cancer.[13]
Experimental Protocols
The following are summaries of key methodologies used to characterize the activity of this compound.
Hsp90 Binding Assay (Fluorescence Polarization)
This assay quantifies the binding affinity of this compound to Hsp90 by measuring the displacement of a fluorescently labeled probe.[2]
-
Principle: A fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin) binds to Hsp90, resulting in a high fluorescence polarization (FP) signal. When an unlabeled competitor like this compound is introduced, it displaces the probe, causing the FP signal to decrease.
-
Materials: Recombinant human Hsp90α, FITC-geldanamycin probe, assay buffer (e.g., 20 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT), this compound.
-
Procedure:
-
Incubate recombinant Hsp90α with the FITC-geldanamycin probe in a microplate.
-
Add serial dilutions of this compound to the wells.
-
Incubate to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
Calculate the IC50 value from the resulting dose-response curve, which can be used to determine the binding affinity (Ki).
-
Hsp90 ATPase Activity Assay
This assay measures this compound's ability to inhibit the ATP hydrolysis function of Hsp90.[7]
-
Principle: A coupled enzyme system (pyruvate kinase/lactate (B86563) dehydrogenase) is used to link ADP production (from ATP hydrolysis by Hsp90) to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
Materials: Recombinant Hsp90, ATP, phosphoenolpyruvate, NADH, pyruvate (B1213749) kinase, lactate dehydrogenase, assay buffer, this compound.
-
Procedure:
-
Combine Hsp90 and the coupled enzyme system components in an assay buffer.
-
Add this compound at the desired concentration.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the Hsp90 ATPase activity.
-
Client Protein Degradation Assay (Western Blot)
This method is used to confirm the downstream effect of Hsp90 inhibition by observing the degradation of client proteins in cultured cells.[15]
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A decrease in the band intensity for a client protein after this compound treatment indicates degradation.
-
Materials: Cancer cell line of interest, cell lysis buffer, primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER-2), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest and lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific to Hsp90 client proteins and a loading control (e.g., actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound is a potent and specific Hsp90 inhibitor that disrupts the stability of numerous oncoproteins crucial for cancer cell survival and proliferation. By simultaneously targeting multiple signaling pathways, including PI3K/Akt and Raf/MEK/ERK, it presents a compelling strategy for cancer therapy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals investigating Hsp90-targeted therapeutics. Preclinical and clinical studies have demonstrated its antitumor activity and tolerability, supporting its continued investigation as a therapeutic agent in oncology.[9][16]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel Hsp90 inhibitor, sensitizes esophageal squamous cell carcinoma to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. | BioWorld [bioworld.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A novel PET probe to selectively image heat shock protein 90α/β isoforms in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical In Vitro Evaluation of BIIB021, an Hsp90 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of "client" proteins.[1] Many of these client proteins are essential for tumor cell proliferation, survival, and metastasis, making Hsp90 a prime target for cancer therapy.[1][2] BIIB021 (also known as CNF2024) is a fully synthetic, orally bioavailable small-molecule inhibitor of Hsp90.[1][2][3] It competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, disrupting its chaperone function and leading to the degradation of oncogenic client proteins.[2][3][4] This technical guide provides an in-depth overview of the preclinical in vitro studies of this compound, detailing its mechanism of action, quantitative potency, and impact on cellular pathways, along with the methodologies used for its evaluation.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the ATPase activity of Hsp90.[3][5] This inhibition prevents the chaperone from assisting in the proper folding and stabilization of numerous client proteins crucial for cancer cell signaling and survival. The subsequent misfolding leads to the ubiquitination and proteasomal degradation of these client proteins, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][6] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70 and Hsp27, which has been consistently observed with this compound treatment.[2][7][8]
Data Presentation: Quantitative Analysis
The potency of this compound has been extensively characterized through various biochemical and cell-based assays.
Table 1: Binding Affinity and Potency
This table summarizes the key binding affinity and functional potency values of this compound against Hsp90.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 1.7 nM | Recombinant Hsp90 | [6][7] |
| KD (HSP90α) | 2.0 nM | Human Recombinant HSP90α | [9] |
| KD (HSP90β) | 15 nM | Human Recombinant HSP90β | [9] |
| EC50 | 38 nM | General potency | [6][7] |
| EC50 (HER-2 Degradation) | 32 nM | MCF-7 Cells | [8] |
Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time | Reference |
| HeLa | Cervical Cancer | 14.79 | 48h | [5] |
| T24 | Bladder Cancer | 16.65 | 48h | [3] |
| MCF-7 | Breast Cancer | 11.57 | Not Specified | [10] |
| MDA-MB-231 | Breast Cancer | 10.58 | Not Specified | [10] |
| BT474, N87, HT29, etc. | Various Tumors | 60 - 310 | Not Specified | [6][11] |
| KM-H2, L428, L540, etc. | Hodgkin's Lymphoma | 240 - 800 | Not Specified | [6][7] |
Impact on Cellular Signaling and Processes
This compound-mediated Hsp90 inhibition disrupts multiple oncogenic signaling pathways. Notably, it has been shown to decrease the expression and activity of proteins in the PI3K/Akt, NF-κB, and JNK pathways.[12][13][14] In Epstein-Barr virus (EBV)-positive lymphomas, this compound downregulates the major oncogene LMP1 and its downstream signaling proteins.[12] This disruption of key survival signals leads to cell cycle arrest, typically at the G1 or G2 phase, and the induction of apoptosis through the activation of caspases 3, 8, and 9.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key in vitro assays used to characterize this compound.
Hsp90 Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of this compound to Hsp90 by competing with a fluorescently labeled probe.
-
Principle: The assay measures the change in polarization of fluorescently labeled geldanamycin (B1684428) (FITC-geldanamycin) upon binding to Hsp90. Unbound, the probe tumbles rapidly, resulting in low polarization. When bound to the larger Hsp90 protein, its rotation slows, increasing polarization. This compound competes for the same binding site, displacing the probe and causing a concentration-dependent decrease in fluorescence polarization.
-
Materials:
-
Recombinant human Hsp90α (e.g., 0.8 nM final concentration)[6][11]
-
FITC-geldanamycin probe (e.g., 2 nM final concentration)[6][11]
-
This compound serial dilutions
-
Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL BGG, 0.1% (v/v) CHAPS[6][11]
-
96-well microplate
-
Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)[6]
-
-
Procedure:
-
Pre-incubate recombinant Hsp90α and FITC-geldanamycin in a 96-well plate at room temperature for 3 hours.[6][11]
-
Add serial dilutions of this compound (dissolved in DMSO) to the wells. Ensure the final DMSO concentration is constant (e.g., 2%).[6]
-
Incubate the reaction for 16 hours at room temperature.[6][11]
-
Measure fluorescence polarization using the plate reader.
-
Include high controls (no this compound) and low controls (no Hsp90).[11]
-
Fit the data to a four-parameter curve to determine the IC50 value, from which the Ki can be calculated.[6]
-
Cell Viability / Cytotoxicity Assay (XTT Method)
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
-
Principle: The XTT assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in living cells to an orange-colored formazan (B1609692) product, which is soluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Procedure:
-
Seed cells (e.g., 5 x 10³ T24 cells/well) in a 96-well plate and incubate overnight.[3]
-
Treat cells with a range of this compound concentrations (e.g., 1.5 to 100 nM) and a vehicle control (DMSO).[3][5]
-
Incubate for a specified period (e.g., 24 or 48 hours).[3][5]
-
Add the XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional period (typically 2-4 hours) to allow for formazan development.
-
Measure the absorbance of the formazan product using a microplate reader (e.g., at 450-500 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using software like GraphPad Prism.[3]
-
Hsp90 Chaperone Activity Assay (Luciferase Refolding)
This assay directly measures the inhibitory effect of this compound on the protein refolding function of Hsp90.
-
Principle: Firefly luciferase is used as a model Hsp90 client protein. When chemically denatured, it loses its enzymatic activity. In the presence of Hsp90, its co-chaperones, and ATP, the denatured luciferase can be refolded into its active conformation. This compound inhibits this refolding process, resulting in lower luciferase activity.
-
Materials:
-
Procedure:
-
Initiate the refolding reaction by diluting the denatured luciferase into the refolding buffer containing cell lysate, ATP, and either this compound or a vehicle control.[3]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time.
-
Measure the restored luciferase activity by adding the appropriate substrate and measuring luminescence.
-
Compare the activity in this compound-treated samples to controls to determine the extent of chaperone inhibition. A 0.6-fold decrease in refolding has been reported for this compound in T24 cells.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. A novel PET probe to selectively image heat shock protein 90α/β isoforms in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Frontiers | The heat shock protein 90 inhibitor this compound suppresses the growth of T and natural killer cell lymphomas [frontiersin.org]
- 13. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of BIIB021 in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of BIIB021, a fully synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), in various xenograft models. This compound competitively binds to the ATP pocket in the N-terminal domain of Hsp90, leading to the degradation of Hsp90 client proteins, many of which are critical oncoproteins.[1] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation.[1] Inhibition of Hsp90 by this compound results in the proteasomal degradation of oncoproteins such as HER-2, AKT, and Raf-1.[1] This disruption of key signaling pathways ultimately leads to cell cycle arrest and apoptosis.[2] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, notably Hsp70, which serves as a valuable biomarker for target engagement.[1][3]
Quantitative In Vivo Efficacy Data
The following tables summarize the in vivo anti-tumor activity of this compound in various human tumor xenograft models.
Table 1: Efficacy of this compound in the N87 Gastric Carcinoma Xenograft Model
| Xenograft Model | Animal Model | Treatment Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference |
| N87 (Gastric Carcinoma) | Athymic Mice | 75 mg/kg, qd x 5 for 5 weeks | Significant inhibition of tumor growth | [4] |
| N87 (Gastric Carcinoma) | Athymic Mice | 100 mg/kg, qd x 5 for 5 weeks | Significant inhibition of tumor growth | [4] |
Table 2: Efficacy of this compound in the BT474 Breast Carcinoma Xenograft Model
| Xenograft Model | Animal Model | Treatment Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference |
| BT474 (Breast Carcinoma) | Athymic Mice | 75 mg/kg, qd x 5 for 4 weeks | Significant inhibition of tumor growth | [4] |
| BT474 (Breast Carcinoma) | Athymic Mice | 100 mg/kg, qd x 5 for 4 weeks | Significant inhibition of tumor growth | [4] |
Table 3: Efficacy of this compound in the CWR22 Prostate Cancer Xenograft Model
| Xenograft Model | Animal Model | Treatment Regimen (Oral) | Outcome | Reference |
| CWR22 (Prostate Cancer) | Not Specified | Not Specified | Tumor growth inhibition | [4] |
Table 4: Efficacy of this compound in the SNK6 EBV-Positive NK Cell Lymphoma Xenograft Model
| Xenograft Model | Animal Model | Treatment Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference |
| SNK6 (EBV-Positive NK Cell Lymphoma) | NOD/Shi-scid/IL-2Rγnull (NOG) Mice | 120 mg/kg, 3 times per week for ~4 weeks | Significant inhibition of tumor growth (p < 0.05) | [5] |
Table 5: Efficacy of this compound in Various Other Xenograft Models
| Xenograft Model | Cancer Type | Outcome | Reference |
| L540cy | Hodgkin's Lymphoma | Effective growth inhibition at 120 mg/kg | [6] |
| U87 | Glioblastoma | Tumor growth inhibition | [6] |
| SKOV3 | Ovarian Cancer | Tumor growth inhibition | [6] |
| Panc-1 | Pancreatic Cancer | Tumor growth inhibition | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below.
Xenograft Model Establishment
-
Cell Lines: Human cancer cell lines, including N87 (gastric), BT474 (breast), and SNK6 (NK cell lymphoma), were cultured under standard conditions.[4][5]
-
Animal Models: Athymic nude mice or NOD/Shi-scid/IL-2Rγnull (NOG) mice were used for tumor implantation.[4][5]
-
Implantation: A suspension of 1 x 106 SNK6 cells was implanted subcutaneously into the right flank of NOG mice.[5] For other models like N87 and BT474, established tumors were implanted in athymic mice.[4]
-
Tumor Growth Monitoring: Tumor volumes were measured using Vernier calipers on designated days.[4][5]
This compound Administration
-
Formulation: this compound was formulated for oral administration.
-
Dosing and Schedule: Dosing and schedules varied depending on the xenograft model, ranging from daily administration (qd x 5) to intermittent dosing (3 times per week).[4][5] Doses typically ranged from 75 mg/kg to 120 mg/kg.[4][5]
Summary
This compound has demonstrated significant in vivo anti-tumor efficacy across a range of human cancer xenograft models, including those for gastric, breast, prostate, and hematological malignancies.[4][5][6][7] Its oral bioavailability and effectiveness on both daily and intermittent dosing schedules provide flexibility for therapeutic development.[1] The data presented in this guide underscore the potential of this compound as a targeted anti-cancer agent, warranting its continued investigation in clinical settings.
References
- 1. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The heat shock protein 90 inhibitor this compound suppresses the growth of T and natural killer cell lymphomas [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. | BioWorld [bioworld.com]
The Pharmacokinetics and Pharmacodynamics of BIIB021: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB021, also known as CNF2024, is a fully synthetic, orally available, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As a critical molecular chaperone, Hsp90 is responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[3] By competitively binding to the ATP-binding pocket in the N-terminus of Hsp90, this compound disrupts its chaperone function, leading to the ubiquitination and subsequent proteasomal degradation of oncogenic client proteins.[1][2] This targeted degradation of key drivers of malignancy makes Hsp90 an attractive therapeutic target, and this compound has demonstrated potent anti-tumor activity in a variety of preclinical models and clinical trials.[1][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways.
Pharmacokinetics
This compound has been evaluated in several Phase I and Phase II clinical trials in patients with advanced solid tumors, including gastrointestinal stromal tumors (GIST), and chronic lymphocytic leukemia (CLL).[4][5] These studies have provided valuable insights into its pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of this compound in Human Clinical Trials
| Parameter | Value | Population | Dosing Regimen | Source |
| Time to Maximum Concentration (Tmax) | ~90 minutes | Patients with advanced solid tumors | 25 to 800 mg twice weekly | [4] |
| Maximum Concentration (Cmax) | 1.5 µmol/L (mean) | Patients with GIST | 600 mg twice a week or 400 mg three times a week | [5] |
| Area Under the Curve (AUC) | 2.9 µmol·h/L (mean) | Patients with GIST | 600 mg twice a week or 400 mg three times a week | [5] |
| Half-life (t1/2) | ~1 hour | Patients with advanced solid tumors and CLL | Various | [1][4] |
| Dose Linearity | Dose-linear kinetics observed | Patients with advanced solid tumors and CLL | Up to 600 mg | [4] |
| Accumulation | No evidence of accumulation with multiple dosing | Patients with advanced solid tumors and CLL | Various | [1][4] |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action as an Hsp90 inhibitor. The key pharmacodynamic markers include the degradation of Hsp90 client proteins and the induction of a heat shock response, characterized by the upregulation of proteins like Hsp70.
Table 2: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Value | Cell Line/Assay | Source |
| Hsp90 Binding Affinity (Ki) | 1.7 nM | Competitive binding assay with geldanamycin | [6] |
| HER-2 Degradation (EC50) | 32 nM | MCF-7 breast cancer cells | [1] |
| Cell Growth Inhibition (IC50) | 0.24 - 0.8 µM | Hodgkin's lymphoma cell lines | [6] |
Table 3: Clinical Pharmacodynamic Markers of this compound
| Marker | Effect | Population | Source |
| Hsp70 Induction | Significant increase from baseline | Patients with advanced solid tumors and GIST | [4][5] |
| HER-2 Extracellular Domain (ECD) Inhibition | Significant decrease from baseline (>15% inhibition) | Patients with advanced solid tumors | [4] |
Key Signaling Pathways
This compound's inhibition of Hsp90 leads to the degradation of a multitude of client proteins, thereby disrupting several critical signaling pathways that are often dysregulated in cancer.
The inhibition of Hsp90 by this compound disrupts the PI3K/Akt pathway, a key regulator of cell survival and proliferation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Western Blot Analysis for Hsp70 Induction and Client Protein Degradation
This protocol outlines the steps to assess the on-target effects of this compound by measuring the induction of Hsp70 and the degradation of Hsp90 client proteins such as Akt and HER-2.
Materials:
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, BT474).
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels, running buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-Hsp70, rabbit anti-Akt, rabbit anti-HER-2, and mouse anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.
Flow Cytometry for HER-2 Degradation
This protocol describes the use of flow cytometry to quantify the degradation of the cell surface receptor HER-2 following treatment with this compound.
Materials:
-
Cell Lines: HER-2-positive cancer cell lines (e.g., BT474, SK-BR-3).
-
This compound: Stock solution in DMSO.
-
Primary Antibody: Mouse anti-human HER-2 antibody.
-
Secondary Antibody: FITC-conjugated anti-mouse IgG.
-
Staining Buffer: PBS with 1% BSA.
-
Propidium Iodide (PI): For viability staining.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for the desired time.
-
Cell Harvesting: Harvest cells using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Primary Antibody Staining: Resuspend cells in staining buffer containing the primary anti-HER-2 antibody and incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with staining buffer.
-
Secondary Antibody Staining: Resuspend cells in staining buffer containing the FITC-conjugated secondary antibody and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Final Preparation: Resuspend cells in staining buffer containing PI.
-
Flow Cytometry: Analyze the cells on a flow cytometer, gating on the live cell population (PI-negative) and measuring the median fluorescence intensity of FITC to quantify HER-2 levels.
Conclusion
This compound is a potent, orally bioavailable Hsp90 inhibitor with a well-defined pharmacokinetic and pharmacodynamic profile. Its mechanism of action, centered on the degradation of key oncogenic client proteins, translates to significant anti-tumor activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other Hsp90 inhibitors, facilitating further investigation into their therapeutic potential. The use of pharmacodynamic biomarkers such as Hsp70 induction and HER-2 degradation is crucial for assessing target engagement and guiding clinical development.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
BIIB021: A Technical Guide to its Effects on Cell Cycle and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB021, also known as CNF2024, is a fully synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[2][3] By binding to the ATP-binding pocket of Hsp90, this compound disrupts its chaperone function, leading to the degradation of these client proteins and subsequent inhibition of tumor growth.[1][4] This technical guide provides an in-depth overview of the effects of this compound on the cell cycle and apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound competitively inhibits the ATPase activity of Hsp90, a necessary step for the proper folding and activation of its client proteins.[5] This inhibition leads to the misfolding and subsequent proteasomal degradation of numerous oncogenic client proteins.[6] Key client proteins affected by this compound include HER-2, Akt, Raf-1, CDK1, CDK2, and Cyclin D3.[1][7] The degradation of these proteins disrupts critical signaling pathways, such as the PI3K/Akt and NF-κB pathways, ultimately leading to cell cycle arrest and the induction of apoptosis.[1][8] A hallmark of Hsp90 inhibition by this compound is the compensatory upregulation of heat shock proteins Hsp70 and Hsp27.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on cell viability, cell cycle distribution, and apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| BT474 | Breast Cancer | 60 - 310 | Not Specified |
| MCF-7 | Breast Cancer | 11.57 | 48 |
| MDA-MB-231 | Breast Cancer | 10.58 | 48 |
| N87 | Gastric Cancer | 60 - 310 | Not Specified |
| HT29 | Colon Cancer | 60 - 310 | Not Specified |
| H1650 | Non-Small Cell Lung Cancer | 60 - 310 | Not Specified |
| H1299 | Non-Small Cell Lung Cancer | 60 - 310 | Not Specified |
| H69 | Small Cell Lung Cancer | 60 - 310 | Not Specified |
| H82 | Small Cell Lung Cancer | 60 - 310 | Not Specified |
| SKM-1 | Myelodysplastic Syndrome | 355.69 | 24 |
| SKM-1 | Myelodysplastic Syndrome | 168.6 | 48 |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 384.6 | 48 |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 301.8 | 72 |
| T24 | Bladder Cancer | 21.25 | 24 |
| T24 | Bladder Cancer | 16.65 | 48 |
| HeLa | Cervical Cancer | 36.15 | 24 |
| HeLa | Cervical Cancer | 14.79 | 48 |
| BC-1 | Primary Effusion Lymphoma | 41.5 - 71.5 | 72 |
| BC-3 | Primary Effusion Lymphoma | 41.5 - 71.5 | 72 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| SKM-1 | Control | 34.9 | Not Specified | Not Specified |
| SKM-1 | 100 nM this compound (24h) | 40.5 | Reduced | Not Specified |
| SKM-1 | 200 nM this compound (24h) | 42.9 | Reduced | Not Specified |
| Molt-4 | Control | 47.3 | 47.3 | Not Specified |
| Molt-4 | 100 nM this compound (24h) | 73.41 | 21.13 | Not Specified |
| Molt-4 | 200 nM this compound (24h) | 86.3 | 9.65 | Not Specified |
| BC-1 | 200 nM this compound (48h) | Increased | Decreased | No Change |
| BC-3 | 200 nM this compound (48h) | No Change | Not Specified | Increased |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Apoptotic Cells |
| Molt-4 | 100 nM this compound + 20 nM TPL (24h) | 42 |
| Molt-4 | 100 nM this compound (24h) | 8.7 |
| Molt-4 | 20 nM TPL (24h) | 20.2 |
Experimental Protocols
Cell Viability Assays (MTT/XTT)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁵ cells/well and incubate overnight.[2][5][9]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1.56 nM to 100 nM) for 24, 48, or 72 hours.[2][5]
-
Reagent Addition:
-
Solubilization (MTT only): Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for MTT or 450 nm for XTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using software such as GraphPad Prism.[5]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis
Objective: To detect the expression levels of key proteins involved in the cell cycle and apoptosis pathways following this compound treatment.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, CDK4/6, Cyclin D1, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Caption: this compound induces apoptosis via the intrinsic pathway.
Caption: this compound induces cell cycle arrest by degrading key regulators.
Caption: Workflow for determining cell viability after this compound treatment.
References
- 1. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hsp90 inhibitor this compound enhances triptolide-induced apoptosis of human T-cell acute lymphoblastic leukemia cells in vitro mainly by disrupting p53-MDM2 balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor, this compound, induces apoptosis and autophagy by regulating mTOR-Ulk1 pathway in imatinib-sensitive and -resistant chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hsp90 inhibitor this compound enhances triptolide-induced apoptosis of human T-cell acute lymphoblastic leukemia cells in vitro mainly by disrupting p53-MDM2 balance - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Tumor Spectrum of BIIB021: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIB021 is a fully synthetic, orally bioavailable, small-molecule inhibitor of Heat Shock Protein 90 (HSP90). By competitively binding to the ATP pocket in the N-terminus of HSP90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of oncogenic client proteins. This targeted degradation of key drivers of tumor proliferation, survival, and angiogenesis underlies the broad anti-tumor activity of this compound observed in preclinical and clinical studies. This technical guide provides a comprehensive overview of the anti-tumor spectrum of this compound, detailing its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used to elucidate its activity.
Introduction
Heat Shock Protein 90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of numerous client proteins, many of which are integral to cancer cell signaling pathways.[1] In cancer cells, HSP90 is often overexpressed and essential for maintaining the function of mutated or overexpressed oncoproteins that drive malignant progression.[1] Inhibition of HSP90, therefore, represents a promising therapeutic strategy for a wide range of malignancies.
This compound (also known as CNF2024) is a purine-scaffold-based HSP90 inhibitor that has demonstrated potent anti-tumor activity in a variety of preclinical models and has been evaluated in clinical trials.[2][3] Its mechanism of action involves the degradation of key HSP90 client proteins, including HER-2, Akt, and Raf-1, leading to cell cycle arrest and apoptosis.[4] This guide summarizes the quantitative data on the anti-tumor spectrum of this compound, provides detailed experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Anti-Tumor Activity of this compound
The anti-tumor efficacy of this compound has been evaluated across a broad range of cancer types in both in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Citation(s) |
| Bladder Cancer | T24 | 16.65 (48h) | [5] |
| T-cell Acute Lymphoblastic Leukemia | Molt-4 | 384.6 (48h), 301.8 (72h) | [6] |
| Primary Effusion Lymphoma | BC-1 | 41.5 - 71.5 | [7] |
| Primary Effusion Lymphoma | BC-3 | 41.5 - 71.5 | [7] |
| Non-Primary Effusion Lymphoma | Various | 187 - 275 | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| EBV-positive NK Cell Lymphoma | SNK6 | 120 mg/kg, oral, 3x/week | Significant inhibition (p < 0.05) | [8] |
| Gastrointestinal Stromal Tumor (GIST) | Clinical Trial (Human) | 600 mg, oral, 2x/week | 22% overall response rate | [9][10] |
| Chronic Lymphocytic Leukemia (CLL) | Clinical Trial (Human) | 25 mg, oral, daily | 39% reduction in lymph node size | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-tumor activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis for Client Protein Degradation
This protocol is used to assess the effect of this compound on the expression levels of HSP90 client proteins.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., HER-2, Akt, Raf-1, p-Akt, p-p65, CDK4, CDK6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 120 mg/kg, three times a week).[8] The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, calculate the percentage of tumor growth inhibition compared to the control group.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
This compound Mechanism of Action: Inhibition of HSP90 and Client Protein Degradation
This compound's Impact on the PI3K/Akt and NF-κB Signaling Pathways
Experimental Workflow for Assessing this compound In Vitro Efficacy
Conclusion
This compound has demonstrated a broad anti-tumor spectrum in a multitude of preclinical models, targeting a variety of solid and hematological malignancies. Its mechanism of action, centered on the inhibition of the master chaperone HSP90, allows for the simultaneous disruption of multiple oncogenic signaling pathways, including the critical PI3K/Akt and NF-κB pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other HSP90 inhibitors. Further research is warranted to continue to explore the full clinical potential of this promising anti-cancer agent.
References
- 1. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibitor this compound enhances triptolide-induced apoptosis of human T-cell acute lymphoblastic leukemia cells in vitro mainly by disrupting p53-MDM2 balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | The heat shock protein 90 inhibitor this compound suppresses the growth of T and natural killer cell lymphomas [frontiersin.org]
- 9. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Anti-Angiogenic Impact of BIIB021
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIIB021, a fully synthetic, orally bioavailable inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings. A critical component of its therapeutic potential lies in its ability to disrupt tumor angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its anti-angiogenic effects, supported by quantitative data from key experimental assays. Detailed protocols for these assays are provided to facilitate the replication and further investigation of this compound's impact on tumor neovascularization.
Core Mechanism of Action: Hsp90 Inhibition and Angiogenesis
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is crucial for the conformational stability and function of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. In cancer cells, Hsp90 is often overexpressed and plays a vital role in maintaining the function of proteins that drive malignant progression, including those that promote angiogenesis.
This compound competitively binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Several key client proteins of Hsp90 are central regulators of angiogenesis, and their degradation upon this compound treatment forms the basis of its anti-angiogenic activity.
The primary pathways affected by this compound in the context of tumor angiogenesis include:
-
Hypoxia-Inducible Factor 1α (HIF-1α) Signaling: HIF-1α is a master regulator of the cellular response to hypoxia and a potent transcriptional activator of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF). HIF-1α is a well-established Hsp90 client protein. By inhibiting Hsp90, this compound leads to the degradation of HIF-1α, thereby suppressing the transcription of VEGF and other angiogenic factors.
-
VEGF/VEGFR Signaling: The VEGF receptor (VEGFR) family, particularly VEGFR2, is critical for mediating the pro-angiogenic effects of VEGF on endothelial cells, including proliferation, migration, and survival. Hsp90 is known to chaperone VEGFR, and its inhibition can lead to receptor destabilization and impaired downstream signaling.
-
Akt/eNOS Signaling: The PI3K/Akt pathway is a central signaling node that promotes endothelial cell survival and proliferation. Endothelial nitric oxide synthase (eNOS), a downstream target of Akt, is also an Hsp90 client protein. The interaction between Hsp90, Akt, and eNOS is crucial for eNOS activation and nitric oxide (NO) production, a key mediator of angiogenesis. This compound disrupts this complex, leading to decreased eNOS activity.
Methodological & Application
BIIB021: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIB021 is a potent, orally available, fully synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] It competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby disrupting its chaperone function.[1][2] This leads to the proteasomal degradation of Hsp90 client proteins, many of which are crucial for tumor cell proliferation and survival.[1][2] These application notes provide detailed protocols for in vitro studies using this compound, including cell viability assays and analysis of protein degradation.
Mechanism of Action
Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of "client" proteins.[3] Many of these client proteins are oncoproteins that drive malignant progression.[1] this compound's inhibition of Hsp90 leads to the degradation of key oncogenic proteins such as HER-2, Akt, and Raf-1.[1][2] This disruption of multiple signaling pathways simultaneously makes Hsp90 an attractive target for cancer therapy.[3] Furthermore, treatment with this compound has been observed to upregulate the expression of heat shock proteins Hsp70 and Hsp27.[1][2] In various cancer cell lines, this compound has been shown to inhibit cell growth, induce apoptosis, and trigger cell cycle arrest.[4][5] It has also been found to suppress the PI3K/Akt and NF-κB signaling pathways.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| Ki | 1.7 nM | Cell-free Hsp90 Binding Assay | [2][7] |
| EC50 | 38 nM | Hsp90-mediated client protein degradation | [2][7] |
Table 2: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| BT474 | Breast Cancer | 0.06 - 0.31 | Not Specified | [2][8] |
| MCF-7 | Breast Cancer | 0.06 - 0.31 | Not Specified | [2][8] |
| N87 | Gastric Cancer | 0.06 - 0.31 | Not Specified | [2][8] |
| HT29 | Colon Cancer | 0.06 - 0.31 | Not Specified | [2][8] |
| H1650 | Non-Small Cell Lung Cancer | 0.06 - 0.31 | Not Specified | [5] |
| H1299 | Non-Small Cell Lung Cancer | 0.06 - 0.31 | Not Specified | [5] |
| H69 | Small Cell Lung Cancer | 0.06 - 0.31 | Not Specified | [5] |
| H82 | Small Cell Lung Cancer | 0.06 - 0.31 | Not Specified | [5] |
| KM-H2 | Hodgkin's Lymphoma | 0.24 - 0.8 | 48 hours | [2][9] |
| L428 | Hodgkin's Lymphoma | 0.24 - 0.8 | 48 hours | [2][9] |
| L540 | Hodgkin's Lymphoma | 0.24 - 0.8 | 48 hours | [2][9] |
| SKM-1 | Myelodysplastic Syndrome | 0.2752 (24h), 0.1639 (48h) | 24 and 48 hours | [3] |
| T24 | Bladder Cancer | 0.01665 | 48 hours | [3][10] |
| HeLa | Cervical Cancer | 0.03615 (24h), 0.01479 (48h) | 24 and 48 hours | [3][5] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 0.3846 | 48 hours | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO. For a 10 mM stock solution, dissolve 3.18 mg of this compound (M.W. 318.35 g/mol ) in 1 mL of DMSO.
-
Storage : Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Proliferation/Viability Assay (XTT/MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
DMSO (vehicle control)
-
XTT or MTS cell proliferation assay kit
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10^5 cells/well for HeLa cells) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[5]
-
Treatment : The next day, prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 1.5625 nM to 100 nM for HeLa cells).[5] Include wells with vehicle (DMSO) only as a control.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Following the manufacturer's instructions for the XTT or MTS kit, add the reagent to each well.
-
Incubation with Reagent : Incubate the plate for 1-4 hours at 37°C.[8]
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (typically 450-490 nm) using a microplate reader.[5][8]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5]
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol allows for the assessment of the on-target effects of this compound by measuring the degradation of Hsp90 client proteins.
Materials:
-
6-well or 10 cm cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER-2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment : Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for 24-48 hours.[12]
-
Cell Lysis :
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Signaling Pathway Analysis
This compound has been shown to induce apoptosis through the intrinsic pathway and inhibit pro-survival pathways like PI3K/Akt and NF-κB.
Troubleshooting
-
High cytotoxicity in control cells : Perform a dose-response curve to find the optimal concentration with the largest therapeutic window. Reduce the treatment duration.
-
No decrease in client protein levels : Increase the drug concentration or incubation time. Confirm that the protein of interest is a known Hsp90 client.
-
Variability in results : Ensure consistent cell seeding density, passage number, and experimental conditions.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions for their specific cell lines and research questions.
References
- 1. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 inhibitor this compound enhances triptolide-induced apoptosis of human T-cell acute lymphoblastic leukemia cells in vitro mainly by disrupting p53-MDM2 balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on Determining the IC50 of BIIB021 in Cancer Cell Lines
Introduction
This compound, also known as CNF2024, is a potent, orally available, and fully synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of numerous client proteins, many of which are key drivers of oncogenesis.[3][4] These client proteins include protein kinases, transcription factors, and steroid hormone receptors such as HER-2, Akt, and Raf-1.[2] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of these oncoproteins, thereby inhibiting cancer cell proliferation and survival.[1][3] This mechanism makes Hsp90 an attractive target for cancer therapy.[2]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. It quantifies the concentration of an inhibitor required to reduce a specific biological process by 50%. This application note provides a summary of reported IC50 values for this compound across various cancer cell lines and offers detailed protocols for their experimental determination.
Mechanism of Action of this compound
This compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][5] This binding event prevents ATP hydrolysis, a crucial step for the chaperone's function. The inhibition of Hsp90 leads to the misfolding and subsequent degradation of its client proteins. The degradation of these oncoproteins disrupts critical signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are essential for cell growth, proliferation, and survival.[6][7] This ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.[5][6] A common cellular response to Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, like Hsp70 and Hsp27.[1][2]
Data Presentation: IC50 Values of this compound
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The IC50 values vary depending on the cell type and the specific assay conditions. A summary of published IC50 values is presented below.
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| MCF-7 | Breast Cancer | 11.57 | [8] |
| MDA-MB-231 | Breast Cancer | 10.58 | [8] |
| BT474 | Breast Cancer | 60 - 310 | [1][9] |
| HeLa | Cervical Cancer | 14.79 | [5][10] |
| T24 | Bladder Cancer | 16.65 | [3] |
| HT29 | Colon Cancer | 60 - 310 | [1][9] |
| N87 | Gastric Cancer | 60 - 310 | [1][9] |
| H1650 | Lung Cancer (NSCLC) | 60 - 310 | [1][9] |
| H1299 | Lung Cancer (NSCLC) | 60 - 310 | [1][9] |
| H69 | Lung Cancer (SCLC) | 60 - 310 | [1][9] |
| H82 | Lung Cancer (SCLC) | 60 - 310 | [1][9] |
| PEL Cell Lines | Primary Effusion Lymphoma | 41.5 - 71.5 | [11] |
| Non-PEL Cell Lines | Lymphoma | 187 - 275 | [11] |
| KM-H2, L428, etc. | Hodgkin's Lymphoma | 240 - 800 | [1] |
Experimental Protocols
Determining the IC50 value of this compound requires a robust and reproducible cell-based assay. The most common methods measure cell viability or metabolic activity after a period of drug exposure. Below are detailed protocols for two widely used assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: IC50 Determination using MTT Assay
This colorimetric assay measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound
-
DMSO (vehicle control)
-
Sterile, clear 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium.[12]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the this compound dilutions or vehicle control.
-
Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8]
-
-
MTT Assay and Measurement:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[12][15]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]
-
Carefully remove the medium from each well without disturbing the crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by placing the plate on an orbital shaker for 5-10 minutes.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[16] The luminescent signal is directly proportional to the number of viable cells.[17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound
-
DMSO (vehicle control)
-
Sterile, opaque-walled 96-well microplates (for luminescence)
-
CellTiter-Glo® 2.0 Assay kit
-
Luminometer
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using an opaque-walled 96-well plate suitable for luminescence readings.
-
-
CellTiter-Glo® Assay and Measurement:
-
After the desired incubation period with this compound, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence value of the blank/no-cell control wells from all other readings.
-
Normalization: Express the results as a percentage of the vehicle-treated control wells, which is set to 100% viability.
-
Percent Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
IC50 Calculation: Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) to the data.
-
The software will calculate the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The heat shock protein 90 inhibitor this compound suppresses the growth of T and natural killer cell lymphomas [frontiersin.org]
- 8. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, an orally available and small-molecule inhibitor of HSP90, activates intrinsic apoptotic pathway in human cervical adenocarcinoma cell line (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 17. reactionbiology.com [reactionbiology.com]
BIIB021: Comprehensive Application Notes on Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of BIIB021, a potent and orally available Hsp90 inhibitor, and standardized protocols for the preparation of stock solutions for research use. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility Profile
This compound, with a molecular weight of 318.76 g/mol , is a crystalline solid.[1] Its solubility is highly dependent on the solvent system employed. The compound is readily soluble in organic solvents but exhibits limited solubility in aqueous solutions.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents. These values have been compiled from multiple sources to provide a comprehensive overview for researchers.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | ≥ 45 | ≥ 141.17 | [2] |
| DMSO | 100 | ~313.7 | |
| DMSO | 30 | ~94.1 | [1][3] |
| DMSO | 64 | ~200.77 | [4] |
| Ethanol | 2 | ~6.27 | [1][3] |
| Ethanol | 12 | ~37.65 | [4] |
| Dimethylformamide (DMF) | 30 | ~94.1 | [1][3] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 | ~1.57 | [1][3] |
| Water | Insoluble | - | [4] |
Note: The variability in reported DMSO solubility may be attributed to differences in experimental conditions, such as temperature and the purity of the compound and solvent. It is recommended to use fresh, high-purity DMSO to achieve optimal solubility, as moisture can reduce solubility.[4] For aqueous solutions, it is advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out a specific mass of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.188 mg of this compound (Molecular Weight = 318.76 g/mol ).
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 1 year) or at -80°C for extended stability (up to 2 years).[2]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, generally below 0.5% (v/v).
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.
-
Application to Cells: Add the appropriate volume of the working solution to your cell cultures. Remember to include a vehicle control (culture medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental design.
Visualizing Experimental Workflows
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Protocol for Preparing In Vitro Working Solutions.
Signaling Pathway Inhibition
This compound is a competitive inhibitor of the ATP-binding pocket of Heat Shock Protein 90 (Hsp90).[5] This inhibition disrupts the Hsp90 chaperone cycle, leading to the degradation of numerous client proteins, many of which are critical for tumor cell survival and proliferation.
Caption: this compound Mechanism of Action via Hsp90 Inhibition.
References
Application Notes and Protocols: Luciferase Reporter Assay for HSP90 Inhibition by BIIB021
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. As a result, HSP90 has emerged as a key target for cancer therapy. BIIB021 is a potent, orally available, fully synthetic small-molecule inhibitor of HSP90.[1][2] It binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function and leading to the degradation of client proteins.[1][3] This application note provides detailed protocols for assessing the inhibitory activity of this compound on HSP90 using luciferase-based assays, which are robust and sensitive methods for quantifying HSP90 chaperone activity and the cellular response to its inhibition.
Two primary luciferase-based methods are described: a Luciferase Refolding Assay to directly measure the impact of this compound on HSP90's protein folding capacity, and a Heat Shock Element (HSE) Luciferase Reporter Assay to measure the downstream cellular stress response induced by HSP90 inhibition.
Principle of the Assays
Luciferase Refolding Assay: This biochemical assay directly assesses the chaperone activity of HSP90. Firefly luciferase is chemically or thermally denatured, rendering it inactive. In the presence of functional HSP90 and ATP, the denatured luciferase can refold into its active conformation, and its activity can be quantified by measuring light output upon addition of its substrate, luciferin.[4][5][6] The inhibition of HSP90 by this compound prevents this refolding process, leading to a dose-dependent decrease in luciferase activity.[2][3][7]
Heat Shock Element (HSE) Luciferase Reporter Assay: Inhibition of HSP90 leads to the dissociation of the heat shock transcription factor 1 (HSF1) from the HSP90 complex. HSF1 then translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of heat shock protein genes (e.g., HSP70, HSP27), inducing their transcription. This assay utilizes a reporter plasmid where the expression of luciferase is driven by an HSE-containing promoter. Treatment of cells transfected with this plasmid with an HSP90 inhibitor like this compound will induce the heat shock response, leading to an increase in luciferase expression, which can be quantified.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's inhibitory activity from various studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki | 1.7 nM | Recombinant HSP90 | [8] |
| EC50 | 38 nM | Not Specified | [8] |
| EC50 (Luciferase Refolding) | 40-70 nM | A549, HCT116, PC3-MM2 | [2] |
Table 2: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 14.79 nM (48h) | [3][7] |
| BT474, MCF-7, N87, HT29, H1650, H1299, H69, H82 | Various Cancers | 0.06-0.31 µM | [1] |
| KM-H2, L428, L540, L540cy, L591, L1236, DEV | Hodgkin's Lymphoma | 0.24-0.8 µM | [1] |
| PEL Cell Lines | Primary Effusion Lymphoma | 41.5-71.5 nM | |
| Non-PEL Cell Lines | Other Hematological Malignancies | 187-275 nM |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HSP90 Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. europeanreview.org [europeanreview.org]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an orally available and small-molecule inhibitor of HSP90, activates intrinsic apoptotic pathway in human cervical adenocarcinoma cell line (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BIIB021 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration and dosing of BIIB021, a potent HSP90 inhibitor, in mouse models for preclinical research. The information compiled herein is intended to ensure consistent and reproducible experimental outcomes.
Introduction to this compound
This compound is a fully synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3][4] By binding to the ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the degradation of numerous oncogenic client proteins.[1][2][5] This mechanism underlies its potent anti-tumor activity demonstrated in various preclinical cancer models.[1][2][5] Key client proteins affected by this compound include HER-2, AKT, and Raf-1.[1][2] Inhibition of HSP90 by this compound has been shown to suppress critical signaling pathways for cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[6][7]
Quantitative Data Summary
The following table summarizes the reported dosing regimens for this compound in various mouse xenograft models.
| Mouse Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Reference |
| Athymic Nude Mice | N87 Gastric Tumor Xenograft | Oral | 31, 62.5, 125 mg/kg | Once daily | [5] |
| Athymic Nude Mice | BT474 Breast Tumor Xenograft | Oral | 31, 62.5, 125 mg/kg | Once daily | [5] |
| BALB/c or Athymic Mice | CWR22, U87, SKOV3, Panc-1 Tumor Xenografts | Oral | Not specified | Not specified | [5][8] |
| SCID Mice | L540cy Hodgkin's Lymphoma Xenograft | Oral Gavage | 120 mg/kg | Every 3 days | [9] |
| Athymic NCr-nu/nu Mice | BC-1 Primary Effusion Lymphoma Xenograft | Not specified | 100 mg/kg | For 14 days | [10] |
| Not specified | JHU12 Head and Neck Squamous Cell Carcinoma Xenograft | Oral | Not specified, used in combination with radiation | Not specified | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for oral administration to mice.
Materials:
-
This compound powder
-
Propylene (B89431) glycol
-
Tween 80
-
5% Dextrose in Water (D5W)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 100 mg/mL stock solution of this compound in propylene glycol. Ensure the powder is completely dissolved. This stock solution should be clear.
-
For a 1 mL final working solution, combine 300 µL of the 100 mg/mL this compound stock solution with 50 µL of Tween 80 in a sterile microcentrifuge tube.
-
Mix the solution thoroughly by vortexing until it is clear and homogenous.
-
Add 650 µL of D5W to the tube to bring the final volume to 1 mL.
-
Vortex the solution again to ensure it is well-mixed.
-
It is recommended to prepare this formulation fresh before each administration for optimal results.[5]
Note: An alternative vehicle reported for oral gavage is 0.1 N HCl.[9]
Administration of this compound to Mice
3.2.1. Oral Gavage
Oral gavage is a common method for precise oral administration of this compound.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of this compound solution to administer based on the desired mg/kg dose.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and body should be aligned to create a straight path to the esophagus.
-
Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The mouse should swallow as the needle passes down the esophagus. Do not force the needle.
-
Once the needle is correctly positioned, slowly dispense the this compound solution.
-
Gently withdraw the needle at the same angle it was inserted.
-
Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress.
3.2.2. Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution (ensure sterility)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
Procedure:
-
Weigh each mouse to calculate the required injection volume.
-
Restrain the mouse, typically by scruffing the neck and securing the tail, to expose the abdomen.
-
Wipe the injection site in the lower right quadrant of the abdomen with a disinfectant. This location helps to avoid puncturing the cecum or bladder.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Xenograft Tumor Model Protocol
This protocol outlines a general procedure for establishing and monitoring xenograft tumors in mice.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take-rate)
-
Syringes (1 mL) and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cells to a sufficient number. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 1-10 million cells per 100-200 µL). For some cell lines, mixing with Matrigel (1:1 ratio) can enhance tumor formation. Keep cells on ice until injection.
-
Tumor Cell Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Initiation: Once tumors reach the desired size, randomize the mice into treatment and control groups. Begin administration of this compound or vehicle control according to the chosen dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size, or as per the experimental design and institutional guidelines.
Visualized Signaling Pathways and Workflows
This compound Mechanism of Action on the HSP90 Signaling Pathway
Caption: this compound inhibits HSP90, leading to client protein degradation and apoptosis.
Effect of this compound on PI3K/Akt and NF-κB Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Co-immunoprecipitation to Identify BIIB021-Affected Protein Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability, maturation, and activity of a wide range of "client" proteins.[1][2] Many of these client proteins are critical components of signal transduction pathways that are often hijacked in cancer, promoting cell proliferation, survival, and metastasis.[3][4] This makes Hsp90 a compelling therapeutic target for oncology.[5]
BIIB021 is a potent, orally available, and fully synthetic small-molecule inhibitor of Hsp90.[5][6][7] It competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[5][8][9] This inhibition leads to the destabilization and subsequent proteasomal degradation of oncogenic client proteins, such as HER-2, AKT, and Raf-1, resulting in anti-tumor activity.[5][7][10]
Understanding which protein complexes are modulated by this compound is crucial for elucidating its full mechanism of action and identifying potential biomarkers. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo.[11][12] This method utilizes an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[13] By comparing the Co-IP results from this compound-treated and untreated cells, researchers can identify protein interactions that are disrupted or diminished by the inhibitor.
This application note provides a detailed protocol for using Co-IP to identify and validate the effects of this compound on the Hsp90 interactome.
Principle of the Method
The Co-IP workflow to assess the impact of this compound on Hsp90 complexes is based on a straightforward principle. An antibody specific to Hsp90 is used to immunoprecipitate it from lysates of both control and this compound-treated cells.
-
In untreated cells: The antibody will pull down Hsp90 along with its associated co-chaperones and client proteins.
-
In this compound-treated cells: this compound-mediated inhibition of Hsp90 disrupts its ability to bind and stabilize client proteins. Consequently, fewer client proteins will be associated with Hsp90.
The eluted proteins from both samples are then analyzed by western blotting. A significant reduction in the band intensity of a known or putative client protein in the this compound-treated sample compared to the control indicates that its interaction with Hsp90 is dependent on the chaperone's activity and is disrupted by the inhibitor.
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below. It involves treating cultured cells with this compound, preparing cell lysates under non-denaturing conditions, immunoprecipitating the Hsp90 protein complex, and analyzing the co-precipitated proteins by western blot.
Caption: General workflow for this compound Co-IP experiments.
This compound Mechanism of Action
Hsp90 functions as a dimer in a dynamic cycle driven by ATP binding and hydrolysis. This cycle, assisted by various co-chaperones, facilitates the proper folding and maturation of client proteins. This compound acts as a competitive inhibitor of ATP, binding to the N-terminal domain of Hsp90 and locking it in a conformation that is incompetent for client protein processing. This leads to the ubiquitination and degradation of the client protein by the proteasome.
Caption: this compound inhibits the Hsp90 chaperone cycle.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.[14]
5.1. Materials and Reagents
-
Cells: Appropriate cell line expressing Hsp90 and client protein of interest (e.g., MCF-7, BT474).[7]
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
IP Antibody: Anti-Hsp90 (mouse monoclonal or rabbit polyclonal).
-
Western Blot Antibodies: Anti-Hsp90, antibodies against client proteins of interest (e.g., anti-AKT, anti-HER-2), and isotype control IgG.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Solutions:
-
PBS: Phosphate-Buffered Saline, ice-cold.
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[15] Just before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40) or as optimized.
-
Elution Buffer: 1x SDS-PAGE loading buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue).
-
5.2. Cell Culture and this compound Treatment
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at a predetermined concentration (e.g., 100-500 nM) or vehicle control (DMSO) for a specified time (e.g., 16-24 hours).[7] The optimal concentration and time should be determined empirically.
5.3. Preparation of Cell Lysates
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
5.4. Pre-clearing the Lysate (Optional but Recommended)
-
Normalize the protein concentration for all samples with lysis buffer. Use at least 1 mg of total protein per IP reaction.[14]
-
Add 20-30 µL of Protein A/G bead slurry to the lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[12]
-
Pellet the beads (using a magnetic rack or centrifugation) and transfer the supernatant (pre-cleared lysate) to a new tube.
5.5. Immunoprecipitation
-
Add 2-5 µg of the primary antibody (e.g., anti-Hsp90) or control IgG to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.[14]
-
Add 40-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
5.6. Washing and Elution
-
Pellet the beads and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.[14]
-
After the final wash, carefully remove all supernatant.
-
To elute the proteins, resuspend the beads in 40-50 µL of 1x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.[14]
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.
5.7. Western Blot Analysis
-
Load the eluted samples, along with a small fraction of the input lysate (2-5%), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the bait protein (Hsp90) and expected prey proteins (e.g., AKT, HER-2, Raf-1).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to semi-quantify the band intensities.[16]
Data Presentation and Interpretation
The results of a Co-IP experiment are typically analyzed by comparing the amount of a specific prey protein that is pulled down with the bait protein under different conditions. While Co-IP is often considered a qualitative or semi-quantitative technique, careful controls and normalization can provide reliable comparisons.[17][18]
Table 1: Example Quantitative Data Summary from a this compound Co-IP Experiment
The following table shows hypothetical data from a Co-IP experiment using an anti-Hsp90 antibody. Band intensities from the western blot were quantified using densitometry and normalized to the amount of Hsp90 immunoprecipitated in each lane.
| Target Protein (Bait) | Co-IP Protein (Prey) | Treatment (24h) | Relative Prey Abundance (Normalized to IP-Hsp90) | Fold Change (this compound/Vehicle) |
| Hsp90 | AKT | Vehicle (DMSO) | 1.00 | - |
| Hsp90 | AKT | This compound (400 nM) | 0.25 | 0.25 |
| Hsp90 | HER-2 | Vehicle (DMSO) | 1.00 | - |
| Hsp90 | HER-2 | This compound (400 nM) | 0.15 | 0.15 |
| Hsp90 | Raf-1 | Vehicle (DMSO) | 1.00 | - |
| Hsp90 | Raf-1 | This compound (400 nM) | 0.30 | 0.30 |
| IgG Control | AKT | Vehicle (DMSO) | < 0.05 | - |
| IgG Control | AKT | This compound (400 nM) | < 0.05 | - |
Interpretation:
-
Input Control: The input lanes (not shown in the table) should confirm that the total cellular levels of the client proteins are depleted upon this compound treatment, consistent with its known mechanism of action.[5]
-
IP Control: The amount of immunoprecipitated Hsp90 should be comparable between the vehicle and this compound-treated samples.
-
Co-IP Results: A significant decrease in the relative abundance of AKT, HER-2, and Raf-1 in the this compound-treated lane compared to the vehicle control indicates that this compound disrupts the interaction between Hsp90 and these client proteins.
-
Negative Control: The isotype IgG control should not pull down Hsp90 or any of the client proteins, demonstrating the specificity of the IP antibody.
References
- 1. Hsp90 and client protein maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 4. Hsp90 - Wikipedia [en.wikipedia.org]
- 5. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols: Utilizing BIIB021 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB021, a fully synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant potential as an anti-cancer agent. HSP90 is a molecular chaperone crucial for the conformational maturation and stability of a multitude of oncogenic client proteins. By inhibiting the ATP-binding pocket of HSP90, this compound triggers the degradation of these client proteins, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][2][3][4] Preclinical studies have highlighted the efficacy of this compound in sensitizing cancer cells to the cytotoxic effects of ionizing radiation, particularly in solid tumors such as head and neck squamous cell carcinoma (HNSCC) and esophageal squamous cell carcinoma (ESCC).[1][3] This document provides detailed application notes and protocols for the combined use of this compound and radiotherapy in a research setting.
Mechanism of Action: this compound and Radiosensitization
This compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[2][5][6] This leads to the proteasomal degradation of HSP90 client proteins, many of which are critical for tumor cell survival and radioresistance. Key client proteins affected by this compound include HER-2, AKT, and Raf-1.[4] The degradation of these proteins disrupts essential signaling pathways, including the PI3K/Akt and NF-κB pathways.[2]
The combination of this compound with radiotherapy results in a synergistic anti-tumor effect. This compound enhances the radiosensitivity of cancer cells through several mechanisms:
-
Downregulation of Radioresponsive Proteins: this compound depletes key proteins involved in DNA repair and cell survival signaling that are often upregulated in response to radiation.[1][3]
-
Induction of Apoptosis: The combination treatment leads to a significant increase in programmed cell death compared to either treatment alone.[1][3][7]
-
Cell Cycle Arrest: this compound enhances radiation-induced G2/M phase cell cycle arrest, a phase in which cells are most sensitive to radiation.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the observed effects when combined with radiotherapy in preclinical models.
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| HeLa | Cervical Cancer | 14.79 (48h) | [5] |
| T24 | Bladder Cancer | 16.65 (48h) | [8] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 384.6 (48h) | [7] |
| MCF-7 | Breast Cancer | 11.57 (48h) | [9] |
| MDA-MB-231 | Breast Cancer | 10.58 (48h) | [9] |
| BT474, N87, HT29, etc. | Various Solid Tumors | 60 - 310 | [7] |
Table 2: Effects of this compound in Combination with Radiotherapy (In Vitro)
| Cancer Type | Cell Lines | Effect of Combination | Observed Mechanisms | Citation |
| Head and Neck Squamous Cell Carcinoma | UM11B, JHU12 | Enhanced in vitro radiosensitivity | Increased apoptosis, Enhanced G2 arrest, Reduction in key radioresponsive proteins | [1][2] |
| Esophageal Squamous Cell Carcinoma | Not specified | Strong antitumor activity | Increased apoptosis, Enhanced G2 arrest, Downregulation of EGFR, Akt, Raf-1 | [3] |
Table 3: Effects of this compound in Combination with Radiotherapy (In Vivo)
| Cancer Type | Xenograft Model | Effect of Combination | Citation |
| Head and Neck Squamous Cell Carcinoma | JHU12 | Significantly enhanced antitumor growth effect of radiation | [2][10] |
| Esophageal Squamous Cell Carcinoma | Not specified | Strong antitumor effect, improved efficacy of radiation | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Radiosensitization
References
- 1. This compound, a novel Hsp90 inhibitor, sensitizes head and neck squamous cell carcinoma to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel Hsp90 inhibitor, sensitizes esophageal squamous cell carcinoma to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitor this compound enhances triptolide-induced apoptosis of human T-cell acute lymphoblastic leukemia cells in vitro mainly by disrupting p53-MDM2 balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Flow Cytometry Analysis of BIIB021-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIB021 is a fully synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Inhibition of HSP90's chaperone function by this compound leads to the degradation of numerous oncogenic client proteins, resulting in cell cycle arrest and apoptosis in various cancer cells.[3][4] This document provides detailed protocols for analyzing the effects of this compound on cells using flow cytometry, a powerful technique for single-cell analysis. The primary applications covered are the assessment of apoptosis through Annexin V and Propidium Iodide (PI) staining and the analysis of cell cycle distribution.
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction pathways that promote cell growth, proliferation, and survival.[5] In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins.[2][5]
This compound is a potent inhibitor of HSP90 that binds to the ATP-binding pocket in the N-terminus of the protein, leading to the proteasomal degradation of its client proteins.[4] This disruption of key signaling pathways, such as the PI3K/Akt and NF-κB pathways, can induce cell cycle arrest and apoptosis.[3][6] Flow cytometry is an indispensable tool for quantifying these cellular responses to this compound treatment.
Data Presentation
This compound-Induced Apoptosis in Cancer Cell Lines
The following table summarizes the percentage of apoptotic cells after treatment with this compound, as determined by Annexin V/PI flow cytometry in various studies.
| Cell Line | This compound Concentration | Treatment Duration | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| SKM-1 (MDS) | 200 nM | 24 h | Not specified | Not specified | ~25% | [3] |
| SKM-1 (MDS) | 400 nM | 24 h | Not specified | Not specified | ~45% | [3] |
| BC-1 (PEL) | 200 nM | 48 h | ~20% | ~15% | ~35% | [7] |
| BC-3 (PEL) | 200 nM | 48 h | ~25% | ~20% | ~45% | [7] |
| Molt-4 (T-ALL) | 400 nM | 48 h | Not specified | Not specified | ~30% | [8] |
This compound-Induced Cell Cycle Arrest in Cancer Cell Lines
The table below presents the effects of this compound on cell cycle distribution in different cancer cell lines.
| Cell Line | This compound Concentration | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| SKM-1 (MDS) | 200 nM | 24 h | Increased | Decreased | No significant change | [3] |
| SKM-1 (MDS) | 400 nM | 24 h | Significantly Increased | Significantly Decreased | No significant change | [3] |
| BC-1 (PEL) | 200 nM | 48 h | Increased | Decreased | No significant change | [9] |
| BC-3 (PEL) | 200 nM | 48 h | No significant change | Decreased | Increased | [9] |
| Molt-4 (T-ALL) | 400 nM | 48 h | Increased | Decreased | No significant change | [8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits HSP90, leading to the degradation of its client proteins and subsequent downstream effects on cell survival and proliferation pathways.
Caption: this compound inhibits HSP90, leading to client protein degradation.
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the key steps for assessing this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.
Caption: Workflow for apoptosis analysis via flow cytometry.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in this compound-treated cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
This compound Treatment:
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to centrifuge tubes.
-
Adherent cells: Collect the culture medium (which may contain floating apoptotic cells), wash the cells with PBS, and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide (PI) staining solution immediately before analysis.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[11]
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Washing:
-
Discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
The sub-G1 peak can also be quantified as an indicator of apoptotic cells with fragmented DNA.[9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Hsp90 inhibitor this compound enhances triptolide-induced apoptosis of human T-cell acute lymphoblastic leukemia cells in vitro mainly by disrupting p53-MDM2 balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for BIIB021 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BIIB021, a potent and orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (HSP90), in studies focused on understanding and overcoming drug resistance mechanisms in cancer.
Introduction to this compound and Drug Resistance
This compound is a fully synthetic inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] Many of these client proteins are oncoproteins that drive malignant progression.[3] By competitively binding to the ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the degradation of these client proteins and subsequent cell cycle arrest and apoptosis.[1][2]
A significant advantage of this compound in cancer therapy is its ability to overcome multidrug resistance.[4] Unlike first-generation HSP90 inhibitors, the activity of this compound is not diminished by the overexpression of efflux pumps such as P-glycoprotein (P-gp) or multidrug resistance-associated protein 1 (MRP-1).[5] This makes this compound a valuable tool for investigating and potentially treating tumors that have developed resistance to conventional chemotherapies.
Mechanism of Action: Targeting Key Survival Pathways
This compound's efficacy in drug-resistant cancers stems from its ability to simultaneously target multiple critical signaling pathways that are often constitutively active in cancer cells. The primary mechanism involves the degradation of HSP90 client proteins, which include key components of the PI3K/Akt and NF-κB signaling pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Akt, a serine/threonine kinase, is a well-established HSP90 client protein. This compound treatment leads to the degradation of Akt, thereby inhibiting downstream signaling.[1][2] This disruption is particularly relevant in drug-resistant tumors where this pathway is often hyperactivated.
The NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers, contributing to drug resistance. This compound has been shown to inhibit the NF-κB pathway by affecting the stability of upstream kinases like IKK, leading to the suppression of NF-κB activation and its pro-survival signaling.[1][6]
Quantitative Data
The following tables summarize the in vitro activity of this compound in various cancer cell lines, including those with documented drug resistance mechanisms.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Comments |
| SKM-1 | Myelodysplastic Syndrome | 355.69 (24h), 168.6 (48h) | - |
| N87 | Gastric Cancer | 60 - 310 | - |
| MCF-7 | Breast Cancer | 60 - 310 | - |
| BT474 | Breast Cancer | 60 - 310 | - |
| BC-1 | Primary Effusion Lymphoma | 41.5 - 71.5 | KSHV-associated |
| BC-3 | Primary Effusion Lymphoma | 41.5 - 71.5 | KSHV-associated |
| T24 | Bladder Cancer | 21.25 (24h), 16.65 (48h) | - |
Table 2: Activity of this compound in Imatinib-Resistant Chronic Myeloid Leukemia (CML) Cells
| Cell Line | Description | Effect of this compound |
| K562/G | Imatinib-resistant CML | Induces growth inhibition and apoptosis |
| 32Dp210-T315I | CML with T315I BCR-ABL mutation | Induces growth inhibition and apoptosis |
Table 3: Effect of this compound on HSP90 Client Proteins
| Client Protein | Cell Line | This compound Concentration | Effect |
| Akt | SKM-1 | 100-400 nM | Marked inhibition of phosphorylation |
| p-Akt | SKM-1 | 100-400 nM | Marked inhibition |
| p65 (NF-κB) | SKM-1 | 100-400 nM | Marked downregulation |
| p-p65 (NF-κB) | SKM-1 | 100-400 nM | Marked downregulation |
| HER-2 | Multiple | Not specified | Degradation |
| Raf-1 | Multiple | Not specified | Degradation |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in overcoming drug resistance.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (drug-sensitive and resistant)
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Adhesion (for adherent cells): Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is for assessing the effect of this compound on the protein levels of HSP90 clients.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target client proteins and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of drug resistance in cancer. Its ability to target key survival pathways and its efficacy in multidrug-resistant models make it a promising agent for further preclinical and clinical investigation. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies.
References
- 1. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synapse.mskcc.org [synapse.mskcc.org]
- 4. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of BIIB021 Effects in Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for assessing the pharmacodynamic and efficacy effects of BIIB021, a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (Hsp90), in tumor tissue. Detailed protocols for IHC staining of key biomarkers, along with data presentation and visualization tools, are included to facilitate robust and reproducible experimental outcomes.
Introduction
This compound is a fully synthetic small-molecule inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1][2] By binding to the ATP-binding pocket of Hsp90, this compound disrupts its chaperone function, leading to the degradation of oncoproteins such as HER-2, Akt, and Raf-1.[1][2] A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock proteins like Hsp70 and Hsp27.[1] Furthermore, inhibition of Hsp90 can induce apoptosis, as evidenced by the activation of caspases. This document outlines the use of IHC to visualize and quantify these key biomarker changes in tumor tissue following this compound treatment.
Data Presentation
Quantitative analysis of IHC staining is crucial for objectively assessing the effects of this compound. The following tables provide a template for summarizing such data, which can be obtained through methods like H-score calculation or automated image analysis to determine the percentage of positive cells and staining intensity.
Note: Specific quantitative IHC data for this compound from publicly available literature is limited. The following tables are presented as a template, with representative data for the Hsp90 inhibitor class to illustrate how results can be structured for clear comparison.
Table 1: Pharmacodynamic Effects of this compound on Hsp90 Client Proteins and Chaperones in Tumor Xenograft Models
| Biomarker | Tumor Model | Treatment Group | H-Score (Mean ± SD) | % Positive Cells (Mean ± SD) |
| HER-2 | BT474 (Breast Cancer) | Vehicle Control | 250 ± 25 | 95 ± 5 |
| This compound (50 mg/kg) | 100 ± 15 | 40 ± 8 | ||
| p-Akt (S473) | N87 (Gastric Cancer) | Vehicle Control | 180 ± 20 | 70 ± 10 |
| This compound (50 mg/kg) | 50 ± 10 | 20 ± 5 | ||
| Hsp70 | BT474 (Breast Cancer) | Vehicle Control | 30 ± 10 | 15 ± 5 |
| This compound (50 mg/kg) | 150 ± 20 | 60 ± 10 |
*p < 0.05 compared to vehicle control.
Table 2: Assessment of Apoptosis Induction by this compound in Tumor Xenograft Models
| Biomarker | Tumor Model | Treatment Group | % Positive Cells (Mean ± SD) |
| Cleaved Caspase-3 | N87 (Gastric Cancer) | Vehicle Control | 5 ± 2 |
| This compound (50 mg/kg) | 25 ± 7* |
*p < 0.05 compared to vehicle control.
Signaling Pathways and Experimental Workflow
Visualizing the mechanism of action and the experimental process is essential for understanding the context of the IHC data.
Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
Caption: Immunohistochemistry workflow for tumor tissue analysis.
Experimental Protocols
The following protocols provide a detailed methodology for IHC staining of key biomarkers in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Protocol 1: General Immunohistochemistry Staining for FFPE Tissues
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
- Heat-Induced Epitope Retrieval (HIER): This is recommended for most of the target proteins mentioned.
- Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the jar in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow the slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in Tris-buffered saline with 0.1% Tween 20 (TBST) three times for 5 minutes each.
3. Peroxidase Blocking:
- Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
- Rinse slides in TBST three times for 5 minutes each.
4. Blocking:
- Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the primary antibody to its optimal concentration in the blocking solution.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
- Rinse slides in TBST three times for 5 minutes each.
- Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Rinse slides in TBST three times for 5 minutes each.
7. Detection:
- Incubate sections with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Rinse slides in TBST three times for 5 minutes each.
- Apply 3,3'-Diaminobenzidine (DAB) substrate solution and incubate until the desired stain intensity develops (typically 1-10 minutes).
- Rinse slides with distilled water to stop the reaction.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin (B73222) for 1-2 minutes.
- Rinse with running tap water.
- Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
- Clear in xylene and mount with a permanent mounting medium.
Protocol 2: Specific Antibody Recommendations
The following are suggested starting dilutions for primary antibodies. Optimal dilutions should be determined empirically for each antibody lot and experimental setup.
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| HER-2/ErbB2 | Rabbit | 1:200 | Cell Signaling Technology |
| Phospho-Akt (Ser473) | Rabbit | 1:100 | Cell Signaling Technology |
| Hsp70 | Mouse | 1:500 | Santa Cruz Biotechnology |
| Cleaved Caspase-3 (Asp175) | Rabbit | 1:400 | Cell Signaling Technology |
Conclusion
Immunohistochemistry is a powerful technique for elucidating the in-situ effects of this compound on tumor tissue. By following these detailed protocols and utilizing a quantitative approach to data analysis, researchers can effectively assess the pharmacodynamic and efficacy-related biomarker changes induced by this Hsp90 inhibitor. This information is critical for advancing the understanding of this compound's mechanism of action and for its continued development as a cancer therapeutic.
References
Application Notes and Protocols for a BIIB021-Based High-Throughput Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB021 is a fully synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth and survival.[2][3][4][5] By binding to the ATP pocket in the N-terminal domain of Hsp90, this compound competitively inhibits its chaperone function, leading to the degradation of oncoproteins and subsequent cell death.[2][5] This makes this compound a promising candidate for cancer therapy.[2][6] These application notes provide a comprehensive guide for setting up a high-throughput screening (HTS) campaign to identify and characterize novel Hsp90 inhibitors using this compound as a reference compound.
Mechanism of Action of this compound
This compound is a potent inhibitor of Hsp90, exhibiting a high binding affinity with a Ki of 1.7 nM.[1] Its mechanism of action involves the competitive inhibition of ATP binding to Hsp90, which is crucial for the chaperone's activity.[2][7] This inhibition leads to the ubiquitin-proteasome-mediated degradation of Hsp90 client proteins.[4][7] Key client proteins affected by this compound include HER-2, Akt, Raf-1, CDK4, and CDK6.[2][8] The degradation of these proteins disrupts critical signaling pathways, such as the PI3K/Akt/NF-κB and mTOR pathways, ultimately inducing cell cycle arrest and apoptosis.[8][9] A hallmark of Hsp90 inhibition by this compound is the upregulation of heat shock proteins like Hsp70 and Hsp27.[2][10]
Data Presentation: this compound Activity
The following tables summarize the quantitative data for this compound's activity across various cancer cell lines.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Reference |
| Ki | 1.7 nM | [1] |
| EC50 (HER-2 degradation in MCF-7 cells) | 32 nM | [5] |
| EC50 (general) | 38 nM | [1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Time Point (h) | Reference |
| BT474 | Breast Cancer | 60 - 310 | Not Specified | [11] |
| MCF-7 | Breast Cancer | 60 - 310 | Not Specified | [11] |
| N87 | Gastric Cancer | 60 - 310 | Not Specified | [11] |
| HT29 | Colon Cancer | 60 - 310 | Not Specified | [11] |
| H1650 | Non-small cell lung cancer | 60 - 310 | Not Specified | [11] |
| H1299 | Non-small cell lung cancer | 60 - 310 | Not Specified | [11] |
| H69 | Small cell lung cancer | 60 - 310 | Not Specified | [11] |
| H82 | Small cell lung cancer | 60 - 310 | Not Specified | [11] |
| SKM-1 | Myelodysplastic Syndrome | ~200 | 48 | [8] |
| PEL Cell Lines (BC-1, BC-3) | Primary Effusion Lymphoma | 41.5 - 71.5 | 72 | [12] |
| Non-PEL Cell Lines (BJAB, Namalwa) | Burkitt's Lymphoma | 187 - 275 | 72 | [12] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 384.6 | 48 | [13] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 301.8 | 72 | [13] |
| T24 | Bladder Cancer | 21.25 | 24 | [14] |
| T24 | Bladder Cancer | 16.65 | 48 | [14] |
| HeLa | Cervical Cancer | 36.15 | 24 | [11] |
| HeLa | Cervical Cancer | 14.79 | 48 | [11][15] |
| Hodgkin's Lymphoma Cell Lines | Hodgkin's Lymphoma | 240 - 800 | 48 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments in a this compound-based high-throughput screen.
Protocol 1: Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of compounds on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, T24)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (positive control)
-
Test compounds
-
MTS or MTT reagent
-
96-well or 384-well clear-bottom plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Hsp90 ATPase Activity Assay
Objective: To measure the direct inhibitory effect of compounds on the ATPase activity of Hsp90.
Materials:
-
Recombinant human Hsp90α
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP
-
Malachite green reagent
-
This compound (positive control)
-
Test compounds
-
384-well plates
Procedure:
-
Add 5 µL of test compound or this compound at various concentrations to the wells of a 384-well plate.
-
Add 10 µL of recombinant Hsp90α (final concentration ~50-100 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP (final concentration ~300-500 µM).
-
Incubate the reaction for 90 minutes at 37°C.
-
Stop the reaction by adding 25 µL of malachite green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm.
-
Calculate the percentage of ATPase inhibition and determine IC50 values.
Protocol 3: Luciferase Refolding Assay
Objective: To assess the inhibition of Hsp90's chaperone-dependent protein refolding activity.[17]
Materials:
-
Firefly luciferase
-
Rabbit reticulocyte lysate (contains Hsp90 and other chaperones)
-
Luciferin (B1168401) substrate
-
ATP
-
This compound (positive control)
-
Test compounds
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Heat-denature firefly luciferase at 42°C for 10 minutes.
-
In a 96-well plate, combine the rabbit reticulocyte lysate, ATP, and either this compound or a test compound.
-
Add the heat-denatured luciferase to the mixture.
-
Incubate at 30°C for 2 hours to allow for Hsp90-mediated refolding.
-
Add luciferin substrate to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of luciferase refolding compared to a no-inhibitor control.
Protocol 4: Western Blot Analysis of Hsp90 Client Proteins
Objective: To confirm the degradation of Hsp90 client proteins following compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-HER-2, anti-Akt, anti-Raf-1, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound or test compounds for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: this compound inhibits Hsp90, leading to client protein degradation and pathway disruption.
Experimental Workflow for High-Throughput Screening
Caption: A tiered approach for identifying and validating novel Hsp90 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 inhibitor, this compound, induces apoptosis and autophagy by regulating mTOR-Ulk1 pathway in imatinib-sensitive and -resistant chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. europeanreview.org [europeanreview.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Hsp90 inhibitor this compound enhances triptolide-induced apoptosis of human T-cell acute lymphoblastic leukemia cells in vitro mainly by disrupting p53-MDM2 balance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an orally available and small-molecule inhibitor of HSP90, activates intrinsic apoptotic pathway in human cervical adenocarcinoma cell line (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing BIIB021 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BIIB021, a potent and orally available Hsp90 inhibitor, in in vitro experiments. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the use of this compound in a laboratory setting.
Question 1: What is the mechanism of action for this compound?
This compound is a fully synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] It competitively binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function.[2][3] This leads to the proteasomal degradation of Hsp90 client proteins, many of which are critical for tumor cell survival and proliferation, such as HER-2, Akt, and Raf-1.[1][3] Inhibition of Hsp90 also characteristically leads to the upregulation of heat shock proteins Hsp70 and Hsp27.[1][4]
Question 2: I am not observing a decrease in my Hsp90 client protein levels after this compound treatment. What could be the issue?
Several factors could contribute to this observation:
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Insufficient Drug Concentration or Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation period. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Treatment durations of 24-48 hours are commonly effective.
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Protein of Interest is Not a Primary Hsp90 Client: Confirm that your protein of interest is a known client of Hsp90 in your experimental model.
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Compensatory Protein Synthesis: Increased synthesis of the client protein may be masking its degradation. A co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) can help to verify degradation.
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Impaired Ubiquitin-Proteasome System: The degradation of Hsp90 client proteins is dependent on a functional proteasome. You can use a proteasome inhibitor (e.g., MG132) as a positive control to confirm that the pathway is active in your cells.
Question 3: After treating my cells with this compound, I see an increase in Hsp70 and Hsp27 expression. Is this an off-target effect?
No, this is a well-documented on-target effect of Hsp90 inhibition. The inhibition of Hsp90 activates Heat Shock Factor 1 (HSF1), which in turn upregulates the expression of other heat shock proteins, including Hsp70 and Hsp27, as part of the cellular heat shock response.[1] This upregulation can serve as a pharmacodynamic marker of Hsp90 target engagement.
Question 4: I am observing high levels of cytotoxicity in my non-cancerous control cell line. How can I optimize for cancer cell-specific effects?
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Perform a Dose-Response Curve: It is crucial to determine the therapeutic window of this compound by performing a dose-response curve on both your cancerous and non-cancerous cell lines. This will help identify a concentration that is cytotoxic to cancer cells while minimizing effects on normal cells.
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Reduce Treatment Duration: Shorter incubation times may be sufficient to induce degradation of oncoproteins in cancer cells without causing significant toxicity in non-cancerous cells.
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Cell Line Integrity: Ensure that your cell lines have not been misidentified or contaminated, which could lead to unexpected results.
Question 5: My experimental results with this compound differ from those reported for the Hsp90 inhibitor 17-AAG. Why is this?
This compound is a synthetic, non-ansamycin inhibitor, and its activity profile can differ from ansamycin-based inhibitors like 17-AAG.[5] For instance, the cytotoxic activity of this compound is not influenced by the loss of NQO1 or overexpression of Bcl-2, which are known mechanisms of resistance to 17-AAG.[3] Therefore, this compound may be active in cell lines that are resistant to 17-AAG.[3]
Data Presentation: this compound In Vitro Activity
The following tables summarize key quantitative data for this compound to aid in the design of your experiments.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Ki | 1.7 nM | [6] |
| EC50 (HER-2 degradation in MCF-7 cells) | 32 nM - 38 nM | [4][6] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| BT474 | Breast Cancer | 0.06 | Not Specified | [3] |
| MCF-7 | Breast Cancer | 0.06 - 0.31 | Not Specified | [3] |
| N87 | Gastric Cancer | 0.06 - 0.31 | Not Specified | [3] |
| HT29 | Colon Cancer | 0.06 - 0.31 | Not Specified | [3] |
| H1650 | Lung Cancer | 0.06 - 0.31 | Not Specified | [3] |
| H1299 | Lung Cancer | 0.06 - 0.31 | Not Specified | [3] |
| A549 | Lung Cancer | 0.134 - 0.33 | 48-72 hours | [6] |
| KM-H2 | Hodgkin's Lymphoma | 0.24 - 0.8 | 48 hours | [3][7] |
| L428 | Hodgkin's Lymphoma | 0.24 - 0.8 | 48 hours | [3][7] |
| L540 | Hodgkin's Lymphoma | 0.24 - 0.8 | 48 hours | [3][7] |
| A-375 | Melanoma | 0.253 | 72 hours | [6] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 0.385 | 48 hours | [8] |
| SKM-1 | Myelodysplastic Syndrome | 0.164 | 48 hours | [9] |
| HeLa | Cervical Cancer | 0.0148 | 48 hours | [2] |
| T24 | Bladder Cancer | 0.0167 | 48 hours | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro activity of this compound.
Protocol 1: Cell Viability Assay (XTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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96-well plates
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XTT cell proliferation kit
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[2]
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Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 1 nM to 10 µM.[2] Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2][10]
-
Following incubation, add the XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for an additional 2-4 hours to allow for color development.
-
Measure the absorbance at 450 nm (or as recommended by the manufacturer) using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Hsp90 Client Protein Degradation
This protocol is used to assess the on-target effect of this compound by measuring the degradation of known Hsp90 client proteins.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
-
DMSO (vehicle control)
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Ice-cold Phosphate-Buffered Saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies against Hsp90 client proteins (e.g., HER-2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
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Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
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Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
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Wash the cells twice with ice-cold PBS.
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Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
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Incubate the lysate on ice for 30 minutes with occasional vortexing.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Determine the protein concentration of the supernatant using a BCA assay.
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
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Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as an Hsp90 inhibitor.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of Hsp90 client proteins.
Logical Relationship Diagram
References
- 1. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. selleckchem.com [selleckchem.com]
- 4. | BioWorld [bioworld.com]
- 5. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Hsp90 inhibitor this compound enhances triptolide-induced apoptosis of human T-cell acute lymphoblastic leukemia cells in vitro mainly by disrupting p53-MDM2 balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting BIIB021 Insolubility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing insolubility issues encountered with BIIB021 in various experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you overcome common challenges and ensure the reliable application of this potent HSP90 inhibitor in your research.
Quick Reference Data: this compound Solubility Profile
Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible experimental results. The following table summarizes the solubility of this compound in common solvents.
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 64 mg/mL (~200 mM) | Recommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1] |
| ~30 mg/mL | - | [2] | |
| >25 mg/mL | - | [3] | |
| Soluble to 100 mM | - | [4] | |
| Ethanol | ~12 mg/mL | Can be used as an alternative solvent. | [1] |
| ~2 mg/mL | - | [2] | |
| Dimethyl Formamide (DMF) | ~30 mg/mL | Purge with an inert gas. | [2] |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | For creating working solutions from a DMSO stock. Aqueous solutions are not recommended for storage for more than one day. | [2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.84 mM) | A clear solution can be achieved in this solvent mixture for in vivo studies. | [5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments with this compound.
Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer/cell culture medium. What should I do?
A1: This is a common issue due to the low aqueous solubility of this compound.[1][2] Here are several troubleshooting steps:
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Decrease the Final DMSO Concentration: While preparing a concentrated stock in DMSO is correct, the final concentration of DMSO in your aqueous solution should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation.[6]
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Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer or medium dropwise while gently vortexing or stirring.[6] This rapid and even dispersion can prevent localized high concentrations of this compound that are prone to precipitation.
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Lower the Final this compound Concentration: Your final working concentration of this compound may be exceeding its solubility limit in the final assay buffer. Try performing a serial dilution to determine the maximum soluble concentration under your specific experimental conditions.
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Pre-warm the Aqueous Buffer: Gently warming your buffer or medium to the experimental temperature (e.g., 37°C) before adding the this compound stock can sometimes improve solubility.
Q2: I am observing inconsistent or no biological effect in my cell-based assays. Could this be related to solubility?
A2: Yes, insolubility can lead to a lower effective concentration of the compound and thus inconsistent results.
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Visual Inspection: Before adding your this compound working solution to your cells, visually inspect it for any precipitate. Centrifuge the solution at low speed and check for a pellet. If precipitation is visible, the actual concentration of soluble this compound is lower than intended.
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Stock Solution Stability: Ensure your DMSO stock solution has been stored correctly at -20°C or -80°C in tightly sealed vials to prevent moisture absorption, which can decrease solubility.[1][3] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[1]
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Compound Aggregation: At higher concentrations, small molecules can form aggregates that may have reduced or no biological activity.[7] This can be mistaken for insolubility. Consider the troubleshooting steps for aggregation in the next question.
Q3: I suspect this compound is forming aggregates in my biochemical assay, leading to non-specific inhibition. How can I test for and prevent this?
A3: Small molecule aggregation is a known cause of assay interference.[7]
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Include Detergents: Repeat your assay with the inclusion of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer.[7] If the inhibitory activity of this compound is significantly reduced, it suggests that aggregation was contributing to the observed effect.
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Vary Enzyme Concentration: True inhibitors should have an IC50 value that is independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors is often sensitive to changes in the enzyme concentration.
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Pre-incubation Test: Aggregating inhibitors often show time-dependent inhibition as the aggregates form and sequester the target protein. Compare the results of experiments with and without a pre-incubation step of this compound with the target protein before adding the substrate.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing this compound solutions for in vitro assays.
-
Stock Solution Preparation (e.g., 20 mM in DMSO):
-
This compound is supplied as a crystalline solid.[2]
-
To prepare a 20 mM stock solution, add 1.57 mL of fresh, anhydrous DMSO to 10 mg of this compound (MW: 318.76 g/mol ).
-
Ensure the compound is completely dissolved by vortexing. Gentle warming may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C for up to 3 months or at -80°C for up to a year to avoid repeated freeze-thaw cycles.[1][3]
-
-
Working Solution Preparation (e.g., 20 µM in Cell Culture Medium):
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution. For a 20 µM working solution, you can first dilute the 20 mM stock 1:100 in DMSO to get a 200 µM intermediate solution.
-
Add 100 µL of the 200 µM intermediate solution to 900 µL of pre-warmed medium while vortexing to achieve the final 20 µM concentration. This results in a final DMSO concentration of 1%. Adjust as needed to keep the final DMSO concentration below 0.5% if possible.
-
Use the aqueous working solution immediately and do not store it for more than a day.[2]
-
Protocol 2: HSP90 Inhibition Assay (Fluorescence Polarization)
This protocol is a representative method to assess the inhibitory activity of this compound on HSP90.
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Assay Buffer Preparation: Prepare an assay buffer containing 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, and 0.1 mg/mL Bovine Gamma Globulin (BGG).[1]
-
Reagent Preparation:
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Prepare a solution of recombinant human Hsp90α (e.g., 0.8 nM final concentration) in the assay buffer.
-
Prepare a solution of a fluorescently labeled HSP90 ligand (e.g., FITC-geldanamycin, 2 nM final concentration) in the assay buffer.
-
Prepare a serial dilution of this compound in 100% DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the Hsp90α and FITC-geldanamycin solutions.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells. The final DMSO concentration should be consistent across all wells (e.g., 2%).[1]
-
Incubate the plate at room temperature for a specified time (e.g., 3-16 hours) to allow the binding to reach equilibrium.[1]
-
Measure the fluorescence polarization using a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.[1]
-
-
Data Analysis:
-
The binding of FITC-geldanamycin to Hsp90 results in a high polarization value.
-
Displacement of the fluorescent probe by this compound leads to a decrease in fluorescence polarization.
-
Plot the change in fluorescence polarization against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as an HSP90 inhibitor.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Technical Support Center: BIIB021 Off-Target Effects in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the HSP90 inhibitor, BIIB021. The information addresses potential off-target effects and other common issues encountered during experiments.
I. Frequently Asked Questions (FAQs)
1. Is this compound known to have significant off-target kinase activity?
This compound is a highly selective inhibitor of Heat Shock Protein 90 (HSP90). While comprehensive public data on its screening against a full kinase panel is limited, available information suggests that at standard working concentrations (in the nanomolar range), significant direct inhibition of other kinases is not a primary concern. It has been reported that at a concentration of 10 μmol/L, this compound showed less than 10% inhibitory activity against a panel of kinases, indicating a high degree of selectivity for HSP90. Researchers should be aware that most observed cellular effects are likely due to the inhibition of HSP90 and the subsequent degradation of its extensive clientele of proteins.
2. I am observing unexpected changes in signaling pathways that are not directly related to my primary HSP90 client protein of interest. Are these off-target effects?
These are more likely "on-target" but downstream effects of HSP90 inhibition. HSP90 is a chaperone for a vast number of client proteins that are critical nodes in numerous signaling pathways. Therefore, inhibiting HSP90 can have wide-ranging and sometimes unexpected consequences. For example, this compound has been shown to affect the NF-κB and p53 pathways.[1][2] These effects are mediated by the destabilization of HSP90 client proteins within those cascades. It is crucial to consider the broad impact of HSP90 inhibition on the cellular proteome rather than focusing on a single client protein.
3. Why am I seeing a strong cytotoxic effect in my cancer cell line but not in my non-cancerous control cell line?
Cancer cells are often more dependent on the chaperone activity of HSP90 to maintain the stability and function of mutated or overexpressed oncoproteins.[3] This phenomenon, known as "HSP90 addiction," makes cancer cells particularly sensitive to HSP90 inhibitors like this compound. While high concentrations of this compound can be toxic to normal cells, there is typically a therapeutic window where cancer cells are preferentially affected. However, some normal cell types may exhibit sensitivity, so it is always recommended to perform dose-response experiments on all cell lines used.
4. My results with this compound are different from those with other HSP90 inhibitors like 17-AAG. Is this due to off-target effects?
Differences in activity between various HSP90 inhibitors can arise from several factors other than off-target effects. This compound is a fully synthetic, orally available inhibitor, whereas 17-AAG is a derivative of the natural product geldanamycin.[3] These structural differences can lead to variations in cell permeability, metabolic stability, and interaction with drug efflux pumps. Notably, the cytotoxic activity of this compound is not affected by the expression of NQO1, an enzyme required for the activation of 17-AAG.
II. Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental replicates | - Inconsistent drug concentration- Cell passage number and confluency- Duration of treatment | - Prepare fresh drug dilutions for each experiment from a validated stock solution.- Use cells within a consistent and low passage number range. Ensure similar cell confluency at the time of treatment.- Perform time-course experiments to determine the optimal treatment duration. |
| No degradation of my target HSP90 client protein | - Insufficient drug concentration or treatment time- The protein is not a major HSP90 client in your model- High protein turnover rate | - Increase the concentration of this compound and/or the treatment duration (e.g., 24-48 hours).- Confirm from literature that your protein of interest is a validated HSP90 client.- Inhibit protein synthesis with cycloheximide (B1669411) to assess protein degradation rates in the presence and absence of this compound. |
| Unexpected cell morphology changes or cytotoxicity in control cells | - Drug concentration is too high- Off-target effects at high concentrations- Solvent (e.g., DMSO) toxicity | - Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line.- Include a vehicle-only (e.g., DMSO) control in all experiments to rule out solvent effects. |
III. Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay/Cell Line |
| Ki (HSP90) | 1.7 nM | Biochemical assay[4] |
| EC50 (HSP90) | 38 nM | Cellular assay[4] |
| IC50 (Cell Viability) | 14.79 nM (48h) | HeLa (Cervical Cancer)[5] |
| IC50 (Cell Viability) | 16.65 nM (48h) | T24 (Bladder Cancer)[6] |
| IC50 (Cell Viability) | 301.8 nM (72h) | Molt-4 (T-ALL)[1] |
| IC50 Range (Cell Viability) | 60 - 310 nM | Various Solid Tumors[1] |
| IC50 Range (Cell Viability) | 0.06 - 0.31 µM | BT474, MCF-7, N87, HT29, H1650, H1299, H69, H82[7] |
| IC50 Range (Cell Viability) | 0.24 - 0.8 µM | Hodgkin's Lymphoma cells[7] |
Table 2: Reported Adverse Events in a Phase I Clinical Trial
| Adverse Event (Grade 3 or 4) | Patient Population |
| Fatigue, Hyponatremia, Hypoglycemia | Solid Tumors[8] |
| Abnormal LFT | Chronic Lymphocytic Leukemia[8] |
| Dizziness, Syncope (Dose-Limiting Toxicities) | Solid Tumors[9] |
IV. Key Experimental Protocols
1. Western Blot for HSP90 Client Protein Degradation
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Objective: To determine the effect of this compound on the protein levels of known HSP90 clients (e.g., HER-2, AKT, Raf-1).
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for a predetermined time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against the client protein of interest and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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2. Cell Viability Assay (MTT or XTT)
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Objective: To determine the cytotoxic effect of this compound on a given cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
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Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
V. Signaling Pathway and Workflow Diagrams
Caption: this compound competitively inhibits ATP binding to HSP90, leading to client protein degradation.
Caption: Downstream signaling pathways affected by this compound-mediated HSP90 inhibition.
Caption: A logical workflow for investigating the effects of this compound in a research model.
References
- 1. Hsp90 inhibitor this compound enhances triptolide-induced apoptosis of human T-cell acute lymphoblastic leukemia cells in vitro mainly by disrupting p53-MDM2 balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90 inhibitor this compound (CNF2024) depletes NF-kappaB and sensitizes Hodgkin's lymphoma cells for natural killer cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an orally available and small-molecule inhibitor of HSP90, activates intrinsic apoptotic pathway in human cervical adenocarcinoma cell line (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
BIIB021 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BIIB021 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as CNF2024, is a potent and orally bioavailable, fully synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[2] This leads to the proteasomal degradation of HSP90 client proteins, many of which are oncoproteins critical for tumor growth and survival, such as HER-2, Akt, and Raf-1.[2] Inhibition of HSP90 by this compound also disrupts key signaling pathways, including the PI3K/Akt and NF-κB pathways.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C and is stable for at least three years.[4] Stock solutions of this compound in DMSO can be stored at -80°C for up to one year, or at -20°C for up to one month.[4] To maintain stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q3: In which solvents is this compound soluble?
A3: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] Its solubility in aqueous buffers is more limited. The table below summarizes the available solubility data.
This compound Solubility Data
| Solvent | Concentration | Reference |
| DMSO | ≥ 64 mg/mL (≥ 200.77 mM) | [4] |
| DMF | 30 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Ethanol | 2 mg/mL | [1] |
Q4: How does this compound affect key signaling pathways?
A4: this compound inhibits HSP90, a chaperone protein required for the stability and function of numerous signaling proteins. This leads to the degradation of key client proteins and the downregulation of associated signaling pathways. Notably, this compound has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways, which are crucial for cell survival and proliferation.[3] It also leads to the degradation of oncoproteins such as HER-2 and Raf-1.[2]
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Buffers
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Problem: My this compound is precipitating out of solution when I dilute my DMSO stock into my aqueous experimental buffer.
-
Possible Causes:
-
The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
The percentage of DMSO in the final solution is too low to maintain solubility.
-
The pH or ionic strength of the buffer is affecting the solubility of this compound.
-
-
Solutions:
-
Decrease the final concentration of this compound: If experimentally feasible, lower the working concentration of this compound.
-
Increase the final DMSO concentration: Ensure that the final concentration of DMSO in your assay is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. A final DMSO concentration of 0.5% to 1% is generally well-tolerated by many cell lines.
-
Test different buffers: The solubility of this compound can be buffer-dependent. If possible, test the solubility in alternative buffers (e.g., HEPES, Tris-HCl) at the desired pH.
-
Prepare a fresh dilution: Do not use stock solutions that have been stored for extended periods at -20°C, as repeated freeze-thaw cycles can lead to precipitation. Prepare fresh dilutions from a concentrated DMSO stock stored at -80°C.
-
Issue 2: Lack of Expected Biological Activity
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Problem: I am not observing the expected biological effects of this compound in my experiments (e.g., no client protein degradation, no inhibition of cell proliferation).
-
Possible Causes:
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Compound Instability: this compound may be unstable in your specific experimental buffer or cell culture medium over the time course of your experiment.
-
Incorrect Concentration: The actual concentration of active this compound may be lower than intended due to degradation or precipitation.
-
Cell Line Resistance: The cell line you are using may be resistant to HSP90 inhibition or have mechanisms to compensate for the inhibition.
-
-
Solutions:
-
Assess Compound Stability: As there is limited publicly available data on the stability of this compound in various experimental buffers, it is recommended to perform a preliminary stability test. Prepare your working solution of this compound in your buffer of choice and incubate it under the same conditions as your experiment (e.g., 37°C for 24 hours). Analyze the solution for the presence of the intact compound using analytical methods such as HPLC, if available.
-
Use Freshly Prepared Solutions: Always prepare fresh working solutions of this compound from a reliable stock solution immediately before each experiment.
-
Verify with a Positive Control Cell Line: Use a cell line known to be sensitive to this compound (e.g., MCF-7, BT474) as a positive control to confirm the activity of your compound.
-
Increase Concentration or Incubation Time: If stability is not a concern, consider increasing the concentration of this compound or extending the incubation time, based on published literature for your cell type.
-
Experimental Protocols
HSP90 ATPase Activity Assay
This protocol is a general guideline for measuring the inhibitory effect of this compound on the ATPase activity of HSP90.
Materials:
-
Recombinant human HSP90α
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL BSA
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or other suitable ADP detection system)
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
In a 96-well plate, add recombinant human HSP90α to the assay buffer.
-
Add the this compound dilutions to the wells to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%). Include a vehicle control (DMSO only).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Luciferase Refolding Assay
This assay measures the ability of this compound to inhibit HSP90-mediated refolding of denatured luciferase.
Materials:
-
Firefly Luciferase
-
Rabbit Reticulocyte Lysate (contains HSP90 and co-chaperones)
-
This compound
-
Denaturation Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 5 mM DTT, containing a denaturant (e.g., 6 M guanidine (B92328) HCl or by heat denaturation).
-
Refolding Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 5 mM DTT, 2 mM ATP.
-
Luciferase Assay Reagent
-
96-well luminometer plate
Procedure:
-
Denature the firefly luciferase by incubating it in denaturation buffer or by heat treatment.
-
Prepare a serial dilution of this compound in 100% DMSO.
-
In a 96-well plate, add the rabbit reticulocyte lysate.
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO only).
-
Initiate the refolding reaction by diluting the denatured luciferase into the wells containing the reticulocyte lysate and this compound in refolding buffer.
-
Incubate the plate at 30°C for a set time (e.g., 60-120 minutes) to allow for refolding.
-
Measure the refolded luciferase activity by adding the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of refolding inhibition for each this compound concentration relative to the vehicle control.
Visualizations
Caption: this compound inhibits the HSP90 chaperone cycle, leading to client protein degradation.
References
Technical Support Center: Managing BIIB021-Induced Heat Shock Response in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, BIIB021. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage and interpret the heat shock response induced by this compound in your cell-based experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the heat shock response observed with this compound treatment.
Q1: What is the this compound-induced heat shock response?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncogenic proteins. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, which is its primary anti-cancer mechanism.[1][2] However, this inhibition also triggers a cellular stress response known as the heat shock response (HSR). This response is primarily mediated by the activation of Heat Shock Factor 1 (HSF1).[3] Under normal conditions, HSF1 is held in an inactive state in a complex with Hsp90.[4] When this compound inhibits Hsp90, HSF1 is released, trimerizes, and translocates to the nucleus. In the nucleus, it binds to heat shock elements (HSEs) in the promoter regions of genes encoding heat shock proteins (HSPs), leading to their increased transcription. This results in the significant upregulation of HSPs, most notably Hsp70 and Hsp27.[1][5]
Q2: Why is the induction of Hsp70 and Hsp27 a reliable indicator of this compound target engagement?
A2: The upregulation of Hsp70 and Hsp27 is a direct consequence of Hsp90 inhibition and subsequent HSF1 activation.[1][5] This makes the measurement of Hsp70 and Hsp27 levels a valuable pharmacodynamic biomarker to confirm that this compound is effectively engaging its target, Hsp90, within the cell. A dose-dependent increase in these proteins strongly suggests on-target activity of the compound.
Q3: Can the heat shock response affect the efficacy of this compound?
A3: Yes, the induction of the heat shock response can have a cytoprotective effect, potentially counteracting the pro-apoptotic effects of this compound. Hsp70, in particular, is a potent anti-apoptotic protein. Its upregulation can help cells survive the stress induced by Hsp90 inhibition, which may contribute to drug resistance.[6] Therefore, managing or monitoring the HSR is crucial for interpreting experimental outcomes and understanding potential resistance mechanisms.
Q4: How can I monitor the activation of the heat shock response in my experiments?
A4: The heat shock response can be monitored at multiple levels:
-
Protein Expression: The most common method is to measure the protein levels of Hsp70 and Hsp27 by Western blotting.
-
HSF1 Activation: The activation of HSF1 can be assessed by observing its phosphorylation (e.g., at Ser326) via Western blot or by using a luciferase reporter assay.[7][8] A luciferase reporter construct containing HSEs upstream of the luciferase gene will produce a luminescent signal proportional to HSF1 transcriptional activity.[9]
-
mRNA Expression: The transcriptional upregulation of HSP genes (e.g., HSPA1A for Hsp70) can be quantified using quantitative real-time PCR (qRT-PCR).
Q5: Should I be concerned about unexpected cytotoxicity in my non-cancerous control cells treated with this compound?
A5: While this compound is generally more potent in cancer cells, it can still induce cytotoxicity in non-cancerous cell lines, especially at higher concentrations. It is crucial to perform a dose-response experiment to determine the therapeutic window for your specific cell lines. If you observe significant toxicity in your control cells, consider reducing the concentration of this compound or the duration of the treatment.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, with a focus on the heat shock response.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| No increase in Hsp70/Hsp27 levels after this compound treatment. | 1. Insufficient this compound concentration or incubation time: The dose or duration of treatment may not be adequate to induce a detectable HSR in your cell line. 2. Cell line-specific sensitivity: Different cell lines exhibit varying sensitivities to Hsp90 inhibitors. 3. Antibody issues: The primary antibody for Hsp70/Hsp27 may not be optimal. | 1. Perform a dose-response and time-course experiment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) for different durations (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for HSR induction. 2. Consult literature for your cell line: Check for published data on Hsp90 inhibitor effects in your specific cell model. 3. Validate your antibody: Use a positive control (e.g., heat shock at 42°C for 1-2 hours) to confirm your antibody can detect induced Hsp70/Hsp27. Ensure you are using the recommended antibody dilution. |
| High levels of cell death, even at low this compound concentrations. | 1. High sensitivity of the cell line: Your cells may be particularly sensitive to Hsp90 inhibition. 2. Off-target effects: Although this compound is selective, off-target effects can contribute to cytotoxicity at higher concentrations. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration used. | 1. Perform a detailed cytotoxicity assay: Use a wider range of lower concentrations to determine the IC50 value accurately. 2. Reduce treatment duration: Shorter incubation times may reduce overall toxicity while still allowing for the observation of on-target effects. 3. Check solvent concentration: Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤0.1% for DMSO). Include a vehicle-only control in your experiments. |
| Inconsistent HSF1 activation in luciferase reporter assays. | 1. Low transfection efficiency: Inefficient delivery of the HSE-luciferase reporter plasmid will result in a weak and variable signal. 2. Problem with the reporter construct: The plasmid may be degraded or have a mutation in the HSEs. 3. Incomplete cell lysis: Incomplete lysis will lead to an underestimation of luciferase activity. | 1. Optimize transfection: Use a transfection reagent and protocol optimized for your cell line. Include a positive control for transfection efficiency (e.g., a constitutively active reporter plasmid). 2. Verify the plasmid: Confirm the integrity of your reporter construct by sequencing. 3. Ensure complete lysis: Follow the manufacturer's protocol for the luciferase assay lysis buffer and ensure complete cell disruption. |
| High background on Western blots for Hsp70/Hsp27. | 1. Antibody concentration is too high: Using too much primary or secondary antibody can lead to non-specific binding. 2. Inadequate blocking: Insufficient blocking of the membrane allows for non-specific antibody binding. 3. Insufficient washing: Inadequate washing between antibody incubations can result in high background. | 1. Titrate your antibodies: Perform a dot blot or a test Western blot to determine the optimal dilution for your primary and secondary antibodies. 2. Optimize blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). 3. Increase washing steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay | Reference |
| Ki | 1.7 nM | Hsp90 Binding Assay | [1] |
| EC50 (HER-2 degradation) | 32 nM | Flow Cytometry (MCF-7 cells) | [5] |
Table 2: this compound IC50 Values in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | ~100 | [10] |
| BT-474 | Breast Cancer | ~60 | [1] |
| N87 | Gastric Cancer | ~150 | [1] |
| HCT116 | Colon Cancer | ~200 | [10] |
| SKM-1 | Myelodysplastic Syndrome | 163.9 (48h) | [11] |
| HeLa | Cervical Cancer | 14.79 (48h) | [12] |
| Molt-4 | T-cell ALL | 301.8 | [13] |
Table 3: Time-Dependent Induction of Hsp70 in Peripheral Blood Mononuclear Cells (PBMCs) by this compound
| Time Point | Fold Increase in Hsp70 (vs. Baseline) |
| 6 hours post-dose | ~10-fold |
| 24 hours post-dose | ~30-fold |
| Day 5 | Remains elevated |
| Day 29 | ~9-fold |
| Data is derived from a clinical study and represents an in vivo response. In vitro responses may vary.[14][15] |
IV. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to monitor the this compound-induced heat shock response.
Protocol 1: Western Blot for Hsp70 and Hsp27 Induction
This protocol allows for the semi-quantitative analysis of Hsp70 and Hsp27 protein levels following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (and appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10-12%)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-Hsp70 (e.g., mouse monoclonal, 1:1000 dilution)
-
Anti-Hsp27 (e.g., rabbit polyclonal, 1:1000 dilution)
-
Anti-β-actin or GAPDH (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
Protocol 2: HSF1 Activation - Luciferase Reporter Assay
This assay measures the transcriptional activity of HSF1 in response to this compound.[9][16][17]
Materials:
-
HSE-luciferase reporter plasmid (containing multiple heat shock elements upstream of a firefly luciferase gene)
-
A control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the HSE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment: Treat the transfected cells with various concentrations of this compound for the desired time (e.g., 6-24 hours).
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly and Renilla luciferase activities sequentially according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for differences in transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle-treated control.
-
Protocol 3: Cell Viability - MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[18][19][20]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control (set as 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
V. Mandatory Visualizations
Diagram 1: this compound Mechanism of Action and Heat Shock Response Pathway
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic Hsp90 inhibitor, induces mutant ataxin-1 degradation through the activation of heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting HSF1 sensitizes cancer cells to HSP90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of phosphorylation of human heat shock factor 1 in cells experiencing a stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat Shock Factor 1 Confers Resistance to Hsp90 Inhibitors through p62/SQSTM1 Expression and Promotion of Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Inhibitor of HSP70 Induces Mitochondrial Toxicity and Immune Cell Recruitment in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an orally available and small-molecule inhibitor of HSP90, activates intrinsic apoptotic pathway in human cervical adenocarcinoma cell line (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hsp90 inhibitor this compound enhances triptolide-induced apoptosis of human T-cell acute lymphoblastic leukemia cells in vitro mainly by disrupting p53-MDM2 balance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 1, dose-escalation, pharmacokinetic and pharmacodynamic study of this compound administered orally in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to BIIB021 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to the Hsp90 inhibitor, BIIB021, in their cancer cell line experiments.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in your cancer cell line over time.
Possible Cause 1: Induction of Heat Shock Response (HSR)
-
Explanation: Inhibition of Hsp90 by this compound can lead to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like Hsp70 and Hsp27.[1] These chaperones can compensate for Hsp90 inhibition and promote cell survival.
-
Troubleshooting Steps:
-
Confirm HSR activation: Perform a Western blot to check for increased levels of Hsp70 and Hsp27 in your resistant cells compared to the parental, sensitive cells.
-
Co-treatment with an HSR inhibitor: Consider using a commercially available HSF1 inhibitor in combination with this compound to see if it restores sensitivity.
-
Hsp70 inhibition: As an alternative, co-administer an Hsp70 inhibitor.
-
Possible Cause 2: Increased drug efflux via ATP-Binding Cassette (ABC) transporters.
-
Explanation: Cancer cells can develop resistance by overexpressing efflux pumps like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively pump this compound out of the cell, reducing its intracellular concentration.[2] While this compound is a synthetic inhibitor and generally less susceptible to this than ansamycin-based inhibitors, it can still be a resistance mechanism.[2]
-
Troubleshooting Steps:
-
Assess efflux pump activity: Use a fluorescent substrate like Rhodamine 123 in a flow cytometry-based assay to measure efflux pump activity in resistant versus sensitive cells. A lower intracellular fluorescence in resistant cells suggests increased efflux.
-
Inhibit efflux pumps: Co-treat your resistant cells with this compound and a known P-gp inhibitor (e.g., Verapamil (B1683045) or Cyclosporin A) or an MRP1 inhibitor. A restored sensitivity to this compound would indicate the involvement of these pumps.
-
Quantify pump expression: Perform qPCR or Western blot to measure the expression levels of ABCB1 (MDR1) and ABCC1 (MRP1) genes/proteins.
-
Possible Cause 3: Alterations in Downstream Signaling Pathways.
-
Explanation: Chronic exposure to this compound can lead to the selection of cells with altered signaling pathways that bypass the need for Hsp90-dependent client proteins. This can include mutations or amplification of downstream effectors in pathways like PI3K/Akt/mTOR.
-
Troubleshooting Steps:
-
Pathway analysis: Use phosphoprotein arrays or perform Western blots for key signaling molecules (e.g., p-Akt, p-mTOR, p-ERK) to identify altered pathways in your resistant cells.
-
Targeted combination therapy: Based on the identified pathway alterations, consider combining this compound with an inhibitor of the reactivated pathway (e.g., a PI3K or MEK inhibitor).
-
Problem 2: Inconsistent results in cytotoxicity assays with this compound.
-
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting: Ensure consistent cell seeding density, drug concentration, and incubation time. Refer to the detailed MTT assay protocol in the "Experimental Protocols" section.
-
-
Possible Cause 2: Cell line heterogeneity.
-
Troubleshooting: Perform single-cell cloning to establish a homogenous population of resistant cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: The most commonly observed mechanisms are the induction of the heat shock response, leading to the upregulation of pro-survival chaperones like Hsp70 and Hsp27, and increased drug efflux through ABC transporters such as P-glycoprotein (P-gp).[1][2] Alterations in downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, can also contribute to resistance.
Q2: My cells have become resistant to this compound. What is the first thing I should check?
A2: We recommend first investigating the two most common resistance mechanisms. Perform a Western blot to check for the upregulation of Hsp70 and Hsp27. Simultaneously, assess the activity of efflux pumps using a Rhodamine 123 exclusion assay.
Q3: How can I overcome this compound resistance in my cell line?
A3: Combination therapy is a promising strategy. Based on the identified resistance mechanism, you can combine this compound with:
-
An HSF1 or Hsp70 inhibitor to counter the heat shock response.
-
An efflux pump inhibitor like verapamil to increase intracellular this compound concentration.
-
A targeted inhibitor for any identified reactivated downstream signaling pathways (e.g., a PI3K or mTOR inhibitor).
Q4: Are there any known synergistic drug combinations with this compound to combat resistance?
A4: Yes, several studies have shown synergistic effects when combining this compound with other anti-cancer agents. For example, combining this compound with the BCL-2 inhibitor ABT-263 has shown synergistic cytotoxicity in breast cancer cells. Combining Hsp90 inhibitors with proteasome inhibitors like bortezomib (B1684674) has also been effective in multiple myeloma.[3]
Q5: My this compound-resistant cells show cross-resistance to other Hsp90 inhibitors. Why?
A5: If the resistance mechanism is upregulation of efflux pumps like P-gp, which can transport a broad range of substrates, your cells may exhibit cross-resistance to other Hsp90 inhibitors that are also substrates for these pumps, particularly those belonging to the ansamycin (B12435341) class (e.g., 17-AAG).[2]
Data Presentation
Table 1: IC50 Values of this compound in Sensitive vs. Acquired Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Mechanism | Reference |
| T24 | Bladder Cancer | 16.65 | Not Reported | Downregulation of pro-apoptotic genes | [4] |
| K562 | Chronic Myeloid Leukemia | Not Reported | Not Reported | Autophagy induction | [5] |
| H295R | Adrenocortical Carcinoma | Significantly lower than 17-AAG | Not Applicable (naturally expresses P-gp) | P-gp expression | [2] |
| Various | Breast, Gastric, Colon, Lung | 60 - 310 | Not Reported | Not Applicable | [6] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination Agent | Cancer Type | Cell Line | Effect | Combination Index (CI) | Reference |
| ABT-263 (BCL-2 Inhibitor) | Breast Cancer | MCF-7, MDA-MB-231 | Synergistic Cytotoxicity | < 1.0 | [7] |
| Bortezomib (Proteasome Inhibitor) | Multiple Myeloma | Not Specified | Overcomes resistance | Not Reported | [3] |
| Everolimus (mTOR Inhibitor) | Renal Cell Carcinoma | Caki-1, A498, ACHN | Synergistic Inhibition of Growth | Not Reported | [8][9] |
| Doxorubicin | Multidrug-Resistant Breast Cancer | MCF7/ADR | Synergistic | < 1.0 | [10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability and determine the IC50 of this compound.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Western Blot for Hsp70/Hsp27 Upregulation
This protocol is used to detect changes in the expression of heat shock proteins.
-
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Hsp70, anti-Hsp27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system. β-actin is used as a loading control.
-
Rhodamine 123 Efflux Assay
This flow cytometry-based assay measures the activity of efflux pumps like P-gp.
-
Materials:
-
Parental and this compound-resistant cells
-
Rhodamine 123 (fluorescent substrate)
-
Verapamil (P-gp inhibitor, as a control)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest and resuspend cells in culture medium.
-
Rhodamine 123 Loading: Incubate cells with Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C. For a positive control for inhibition, pre-incubate a set of cells with Verapamil (e.g., 10 µM) before adding Rhodamine 123.
-
Efflux: Wash the cells and resuspend them in fresh, pre-warmed medium. Incubate for another 1-2 hours to allow for drug efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity between parental and resistant cells. Lower fluorescence in resistant cells indicates higher efflux activity.
-
Establishing a this compound-Resistant Cell Line
This protocol describes a method for generating an acquired resistant cell line through continuous exposure.
-
Materials:
-
Parental cancer cell line
-
This compound
-
Culture medium and flasks
-
-
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using an MTT assay.
-
Initial Exposure: Start by culturing the cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5-2 fold).[1]
-
Monitoring and Maintenance: Monitor cell viability and morphology. Allow the cells to recover and repopulate after each dose escalation. This process can take several months.
-
Confirmation of Resistance: Periodically perform MTT assays to determine the new IC50 of the cell population. A significant increase in the IC50 value confirms the development of resistance.
-
Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells for future experiments.
-
Mandatory Visualizations
Caption: Mechanisms of this compound action and acquired resistance.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Synergistic strategies to overcome this compound resistance.
References
- 1. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bortezomib in combination with other therapies for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bortezomib combination therapy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 7. Comparative Proteomic Profiling of Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Interpreting unexpected results in BIIB021 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, BIIB021.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results that may be encountered during experiments with this compound.
1. Unexpectedly High Cytotoxicity in Control (Non-Tumor) Cells
-
Question: I am observing significant cell death in my non-cancerous control cell line after this compound treatment. Isn't it supposed to be more selective for cancer cells?
-
Answer: While this compound generally shows greater potency in tumor cells due to their reliance on Hsp90 for maintaining oncoprotein stability, high concentrations can still induce cytotoxicity in non-cancerous cells.[1] Some non-cancerous cell lines may also exhibit higher sensitivity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration that provides the largest therapeutic window between your cancer and non-cancerous cell lines.[1]
-
Reduce Incubation Time: Shorter treatment durations may be sufficient to observe effects in cancer cells while minimizing toxicity in control cells.
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Cell Line Authentication: Confirm the identity and purity of your cell line to rule out misidentification or contamination.
-
2. No Decrease in Hsp90 Client Protein Levels
-
Question: My Western blot results do not show a decrease in the levels of a known Hsp90 client protein (e.g., HER-2, Akt, Raf-1) after this compound treatment. What could be the reason?
-
Answer: This is a common issue that can arise from several factors, ranging from suboptimal experimental conditions to the specific biology of your cell model.
Troubleshooting Steps:
-
Increase Drug Concentration and/or Incubation Time: The concentration of this compound or the duration of treatment may be insufficient. Try a higher concentration or a longer incubation period (e.g., 24-48 hours).[1]
-
Confirm Client Protein Status: Verify that the protein of interest is a bona fide Hsp90 client in your specific cell line. The dependency on Hsp90 can be cell-context specific.
-
Assess Proteasome Function: Hsp90 inhibition leads to the degradation of client proteins via the ubiquitin-proteasome pathway.[2] If this pathway is impaired in your cells, you may not observe client protein degradation. You can test this using a proteasome inhibitor as a positive control.
-
Check for Increased Protein Synthesis: It's possible that the rate of new protein synthesis is compensating for the degradation. To test this, you can co-treat with a protein synthesis inhibitor like cycloheximide.[1]
-
Confirm this compound Activity: As a positive control, probe for the upregulation of Hsp70 or Hsp27, which are known to be induced upon Hsp90 inhibition.[3][4]
-
3. Unexpected Upregulation of Hsp70 and Hsp27
-
Question: I see an increase in Hsp70 and Hsp27 levels after this compound treatment. Is this an off-target effect?
-
Answer: No, this is an expected on-target effect. The inhibition of Hsp90 often leads to a compensatory upregulation of other heat shock proteins, such as Hsp70 and Hsp27.[3][4] This can serve as a useful biomarker to confirm that this compound is engaging with its target.
4. Discrepancy in Cell Viability Results Between Different Assay Methods
-
Question: My results from an MTT assay show a different level of cell viability compared to a trypan blue exclusion assay after this compound treatment. Why is this happening?
-
Answer: Different cell viability assays measure different cellular parameters.[5][6]
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MTT assays measure metabolic activity.[5] A decrease in signal indicates a reduction in metabolic function, which may or may not directly correlate with cell death.
-
Trypan blue exclusion assays measure cell membrane integrity. Only cells with compromised membranes will take up the dye.
-
It is possible that this compound is causing a decrease in metabolic activity (cytostatic effect) before it induces cell death (cytotoxic effect). It is recommended to use multiple assays to get a comprehensive understanding of the drug's effect.[6]
-
5. This compound Appears Less Potent Than Other Hsp90 Inhibitors (e.g., 17-AAG) in Certain Cell Lines
-
Question: In my experiments, this compound is less effective at inducing cell death compared to 17-AAG in a particular cell line. I thought it was a more advanced inhibitor.
-
Answer: While this compound is a potent Hsp90 inhibitor, differences in activity compared to other inhibitors like 17-AAG can be observed due to the specific genetic background of the cell lines.[1] For instance, some cell lines may have resistance mechanisms that affect one inhibitor more than another. This compound has been shown to be effective in some 17-AAG resistant cell lines, particularly those overexpressing efflux pumps like P-glycoprotein (P-gp).[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Ki | 1.7 nM | [8] |
| This compound EC50 | 38 nM | [8] |
| This compound IC50 (HeLa cells, 48h) | 14.79 nM | [9] |
| This compound IC50 (SKM-1 cells, 24h) | 275.2 nM | [10] |
| This compound IC50 (SKM-1 cells, 48h) | 163.9 nM | [10] |
| This compound IC50 (MCF-7 cells) | 11.57 nM | [11] |
| This compound IC50 (MDA-MB-231 cells) | 10.58 nM | [11] |
| This compound IC50 (T24 cells, 48h) | 16.65 nM | [12] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Western Blot for Hsp90 Client Protein Degradation
This protocol is used to assess the on-target effect of this compound by measuring the degradation of known Hsp90 client proteins.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for client protein, Hsp70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control to determine the extent of client protein degradation and Hsp70 induction.
-
Visualizations
Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
Caption: Workflow for Western blot analysis of Hsp90 client proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. physiology.elte.hu [physiology.elte.hu]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a synthetic Hsp90 inhibitor, has broad application against tumors with acquired multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, an orally available and small-molecule inhibitor of HSP90, activates intrinsic apoptotic pathway in human cervical adenocarcinoma cell line (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize BIIB021 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing BIIB021 toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its mechanism of action involves competitively binding to the ATP pocket in the N-terminus of Hsp90, which inhibits its chaperone function.[2] This leads to the proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins critical for tumor cell survival and proliferation, such as HER-2, AKT, and Raf-1.[3] Inhibition of Hsp90 also leads to an increase in the expression of heat shock proteins like Hsp70 and Hsp27.[4]
Q2: What are the known toxicities of this compound observed in preclinical and clinical studies?
A2: In human clinical trials, the most common dose-limiting toxicities (DLTs) are neurological, specifically grade 3 dizziness and syncope.[5] Other reported adverse events include gastrointestinal issues such as nausea and vomiting, as well as hot flashes.[6] A key advantage of this compound over older, ansamycin-based Hsp90 inhibitors is its lack of significant hepatotoxicity.[7] Animal studies have also shown the potential for these toxicities, which necessitates careful monitoring.
Q3: Can combination therapy help in minimizing this compound toxicity?
A3: Yes, combination therapy is a viable strategy. By combining this compound with other therapeutic agents, it may be possible to achieve synergistic anti-tumor effects at lower, less toxic doses of this compound.[8]
Troubleshooting Guides
Issue 1: Excessive Animal Weight Loss or Morbidity
-
Possible Causes:
-
High dose of this compound.
-
Gastrointestinal toxicity leading to reduced food and water intake.
-
Inappropriate drug formulation or vehicle.
-
Suboptimal dosing schedule.
-
-
Troubleshooting Steps:
-
Dose Optimization: If significant weight loss is observed, consider reducing the dose of this compound. A starting point for dose reduction could be guided by establishing the maximum tolerated dose (MTD) in a small cohort of animals.
-
Supportive Care: Implement supportive care measures to mitigate weight loss. This can include providing supplemental nutrition with high-calorie, palatable food and ensuring easy access to water. In cases of severe weight loss, administration of subcutaneous fluids may be necessary. Dexamethasone has been shown to reduce chemotherapy-induced weight loss in mice and could be considered as a supportive care agent.[1][4]
-
Formulation and Vehicle Assessment: The vehicle used for oral administration can impact tolerability. If using a custom formulation, ensure all excipients are well-tolerated in the chosen animal model and at the administered volume. Consider reformulating with alternative, well-established vehicles if toxicity is suspected to be vehicle-related.
-
Dosing Schedule Modification: Switching from a continuous daily dosing schedule to an intermittent one (e.g., dosing on alternate days or for a set number of days followed by a rest period) can help reduce cumulative toxicity while maintaining efficacy.[3]
-
Issue 2: Observable Neurological or Gastrointestinal Toxicity
-
Possible Causes:
-
On-target or off-target effects of Hsp90 inhibition in the central nervous system and gastrointestinal tract.
-
Dose-dependent toxicity.
-
-
Troubleshooting Steps:
-
Systematic Monitoring: Implement a detailed monitoring plan to catch early signs of toxicity. For neurotoxicity, this includes observing for ataxia, lethargy, or behavioral changes. For gastrointestinal toxicity, monitor for diarrhea, hunched posture, and reduced fecal output.
-
Dose and Schedule Adjustment: Both neurological and gastrointestinal toxicities are often dose-dependent. Reducing the dose or switching to an intermittent dosing schedule can alleviate these side effects.
-
Supportive Care for GI Toxicity: For diarrhea, ensure animals remain hydrated. Anti-diarrheal agents may be considered after veterinary consultation. Providing soft, moist food can also encourage eating.
-
Refinement of the Animal Model: If neurotoxicity is a persistent issue, ensure the animal model is appropriate and that the observed effects are not a result of the model itself.
-
Data Presentation
Table 1: Example Dosing Regimens for this compound in Xenograft Models
| Dosing Schedule | Dose (mg/kg) | Route of Administration | Animal Model | Reference |
| Daily | 31, 62.5, 125 | Oral | Mice (N87 stomach carcinoma) | [9] |
| Intermittent (every 3 days) | 120 | Oral | Mice (L540cy Hodgkin's lymphoma) | [7] |
| Continuous (daily) | 50 | Oral | Human (CLL) | [4] |
| Intermittent (twice weekly) | 600 | Oral | Human (Solid tumors) | [4] |
Table 2: Common Toxicities and Potential Mitigation Strategies
| Toxicity | Clinical Signs in Animals | Monitoring Parameters | Mitigation Strategies |
| Neurological | Ataxia, lethargy, circling, head tilt | Behavioral scoring, observation of gait and posture | Reduce dose, switch to intermittent dosing schedule |
| Gastrointestinal | Diarrhea, weight loss, hunched posture, reduced food/water intake | Daily body weight, food/water consumption, fecal consistency | Supportive care (hydration, palatable food), dose reduction, intermittent dosing |
Experimental Protocols
Protocol 1: General Animal Monitoring for Toxicity Assessment
-
Daily Observations:
-
Record body weight daily for each animal. A weight loss of >15-20% from baseline is a common endpoint.
-
Assess general appearance, including posture, fur condition (piloerection), and activity level.
-
Monitor food and water intake.
-
-
Clinical Scoring:
-
Develop a clinical scoring system to objectively assess animal well-being. This can include scores for posture, activity, and physical appearance.
-
-
Tumor Measurement:
-
For xenograft studies, measure tumor volume 2-3 times per week using calipers. The formula (Length x Width²)/2 is commonly used.
-
-
Endpoint Criteria:
-
Establish clear humane endpoints before the study begins. These should include maximum tumor size/burden, percentage of weight loss, and severe clinical signs of toxicity.
-
Protocol 2: Western Blot for Hsp90 Client Protein Degradation
-
Sample Collection and Lysis:
-
At the desired time point after this compound treatment, euthanize the animal and excise the tumor and/or relevant tissues.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER-2, AKT, Raf-1), Hsp70, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11]
-
Mandatory Visualization
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for this compound toxicity and efficacy studies.
Caption: Troubleshooting logic for managing this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1, dose-escalation, pharmacokinetic and pharmacodynamic study of this compound administered orally in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Polymeric Micelle Formulation of TGFβ Receptor Inhibitors and Paclitaxel Produce Consistent Response Across Different Mouse Models of TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Validating BIIB021 Activity in a New Cell Line
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of the HSP90 inhibitor, BIIB021, in novel cell lines. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fully synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone protein essential for the stability, proper folding, and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival.[4][5][6] this compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone activity.[3][7] This inhibition leads to the destabilization and subsequent degradation of oncogenic client proteins, ultimately resulting in anti-tumor effects.[3][5]
References
- 1. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
BIIB021 Technical Support Center: Troubleshooting Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BIIB021, a potent HSP90 inhibitor. The information is tailored to address common issues encountered during in vitro dose-response experiments.
Troubleshooting Guide: Dose-Response Curve Issues
This guide addresses common problems observed when generating a dose-response curve for this compound and provides a systematic approach to identifying and resolving them.
Question: My this compound dose-response curve is not showing the expected sigmoidal shape. What are the possible causes and solutions?
Answer:
Anomalies in dose-response curves can arise from various factors, ranging from experimental setup to the biological context of the assay. Below is a step-by-step troubleshooting workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting this compound dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fully synthetic, orally active inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[2][3] This leads to the proteasomal degradation of HSP90 client proteins, many of which are oncoproteins critical for tumor growth and survival, such as HER-2, AKT, and Raf-1.[2][4]
Caption: Mechanism of action of this compound on the HSP90 signaling pathway.
Q2: What are typical IC50 or EC50 values for this compound?
A2: The potency of this compound can vary depending on the cell line and the assay used. However, it generally exhibits activity at nanomolar concentrations.[2] Below is a summary of reported values.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 1.7 nM | Biochemical Assay | [1] |
| EC50 | 38 nM | BT474 cells | [1] |
| EC50 | 32 nM | MCF-7 cells (HER-2 degradation) | [5] |
| IC50 | 14.79 nM | HeLa cells (XTT assay, 48h) | [6] |
| IC50 | 16.65 nM | T24 bladder cancer cells (48h) | [7] |
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare fresh working solutions for each experiment by diluting the stock solution in a cell culture medium.[1] For in vivo studies, specific formulations involving solvents like PEG300 and Tween-80 may be required.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[8]
Q4: My cells are not responding to this compound treatment, even at high concentrations. What should I do?
A4: A lack of response can be due to several factors:
-
Cell Line Resistance: Some cell lines may be inherently resistant to HSP90 inhibitors. This could be due to lower dependence on HSP90 client proteins or the expression of drug efflux pumps.
-
Compound Inactivity: Ensure your this compound is from a reputable source and has been stored correctly. If possible, test its activity in a sensitive, positive control cell line (e.g., BT474 or SK-BR-3).
-
Insufficient Incubation Time: The degradation of client proteins and subsequent cell death can take time. Consider extending the treatment duration (e.g., 48 to 72 hours).[9]
-
Assay Interference: The chosen viability assay might be incompatible with your experimental conditions. For example, some compounds can interfere with the chemical reactions of tetrazolium-based assays (like MTT).[9] Consider using an alternative method, such as an ATP-based assay (e.g., CellTiter-Glo) or a direct cell counting method.
Q5: I am observing high variability between my replicate wells. How can I improve my assay precision?
A5: High well-to-well variability often points to technical inconsistencies in the experimental setup.[9]
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents. Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. After plating, gently rock the plate in a cross pattern to ensure an even distribution of cells across the well bottom.[9]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the effective compound concentration. It is good practice to fill the perimeter wells with sterile PBS or media without cells and not use them for data points.[9]
-
Incomplete Solubilization (MTT Assay): If using an MTT assay, ensure the formazan (B1609692) crystals are completely dissolved before reading the absorbance. This can be aided by vigorous pipetting or placing the plate on a shaker.[9]
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
This protocol is a general guideline for assessing cell viability after this compound treatment.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight medium from the cells and add the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in a serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2. Fluorescence Polarization (FP) Competition Assay for Binding Affinity
This biochemical assay determines the binding affinity of this compound to HSP90.[3][8]
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 2 mM DTT). A fluorescently labeled probe, such as FITC-geldanamycin, is used.
-
Incubation: In a 96-well microplate, incubate recombinant human Hsp90α with the FITC-geldanamycin probe.
-
Compound Addition: Add serial dilutions of this compound (or DMSO as a control) to the wells.
-
Equilibration: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader. The displacement of the fluorescent probe by this compound will result in a decrease in polarization.
-
Data Analysis: The data is fitted to a competitive binding model to calculate the IC50, from which the Ki can be derived.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. europeanreview.org [europeanreview.org]
- 7. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: BIIB021 In Vitro Efficacy and the Influence of Serum Concentration
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BIIB021 in in-vitro experiments, with a specific focus on the impact of serum concentration on its efficacy. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of key data to facilitate your research.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in-vitro experiments with the HSP90 inhibitor this compound, particularly concerning the variability introduced by serum in cell culture media.
FAQs
-
Q1: What is this compound and how does it work? A1: this compound is a fully synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It functions by binding to the ATP-binding pocket in the N-terminal domain of HSP90, which prevents the chaperone from assisting in the proper folding and stabilization of its numerous "client" proteins.[3] Many of these client proteins, such as HER-2, Akt, and Raf-1, are oncoproteins that are crucial for tumor growth and survival.[2] Inhibition of HSP90 by this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways and inducing cell cycle arrest and apoptosis in cancer cells.[1][2]
-
Q2: We are observing a higher IC50 value for this compound in our experiments compared to published data. What could be the reason? A2: A common reason for discrepancies in IC50 values is the difference in cell culture conditions, especially the concentration of fetal bovine serum (FBS) used in the growth medium. This compound, like many small molecules, can bind to serum proteins, primarily albumin. This binding sequesters the compound, reducing the unbound fraction that is available to enter the cells and interact with its target, HSP90. Therefore, a higher total concentration of this compound is required to achieve the same biological effect in the presence of higher serum concentrations, leading to an apparent increase in the IC50 value. It is crucial to use a consistent and reported percentage of serum in your assays for data comparability.
-
Q3: How does serum protein binding affect the interpretation of my in-vitro results? A3: Serum protein binding is a critical factor when translating in-vitro potency to in-vivo efficacy. The unbound fraction of the drug is what exerts the pharmacological effect. An IC50 value determined in serum-containing media, while often higher, may be more representative of the concentrations required in a physiological environment. It is crucial to consistently report the serum percentage used in your assays to ensure data comparability.[4]
-
Q4: How can I quantify the effect of serum on this compound's potency in my cell line? A4: To quantify the impact of serum, you can perform an "IC50 shift" assay. This involves determining the IC50 of this compound in your cell line using a range of serum concentrations (e.g., 1%, 2%, 5%, 10% FBS). By plotting the IC50 values against the serum concentration, you can visualize the relationship between serum presence and the apparent activity of the compound. This can also be used to estimate the dissociation constant (Kd) for the this compound-serum protein complex.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent serum concentration or source/lot. | Ensure the same type and percentage of serum (e.g., 10% FBS) is used across all experiments for consistency. If possible, use the same lot of serum for a set of comparative experiments.[4] |
| Pipetting errors or incorrect dilutions. | Prepare a master mix for reagents when possible. Use calibrated pipettes and perform serial dilutions carefully. | |
| This compound appears less potent or inactive in standard 10% serum media, but is potent in low-serum or serum-free conditions. | High degree of serum protein binding. | Determine the IC50 across a range of serum concentrations (e.g., 1%, 2%, 5%, 10%) to understand the relationship between serum level and activity. Consider using a serum-free or low-serum assay for initial screening, and then confirming hits in the presence of serum. |
| My HSP90 client protein levels are not decreasing after this compound treatment. | Insufficient drug concentration or incubation time. | Increase the concentration of this compound and/or the incubation time (e.g., 24-48 hours).[6] Confirm that your protein of interest is a known HSP90 client. |
| The ubiquitin-proteasome system is impaired in your cell model. | Use a proteasome inhibitor (e.g., MG132) as a positive control for protein accumulation to ensure the proteasome is functional. | |
| I am observing an increase in Hsp70 and Hsp27 expression after this compound treatment. Is this an off-target effect? | This is a known on-target consequence of HSP90 inhibition. | This is an expected pharmacodynamic marker of HSP90 inhibition. Inhibition of HSP90 activates Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like Hsp70 and Hsp27.[2][7] Monitor Hsp70/Hsp27 levels by Western blot to confirm target engagement. |
II. Data Presentation: this compound In Vitro Activity
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay |
| Ki | 1.7 nM | Competitive binding assay with a fluorescently labeled probe. |
| EC50 | 38 nM | Degradation of HER-2 in MCF-7 cells.[8] |
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BT474, MCF-7 | Breast Cancer | 0.06 - 0.31[8] |
| N87 | Gastric Cancer | 0.06 - 0.31 |
| HT29 | Colon Cancer | 0.06 - 0.31 |
| H1650, H1299 | Lung Cancer | 0.06 - 0.31 |
| H69, H82 | Small Cell Lung Cancer | 0.06 - 0.31 |
| KM-H2, L428, L540, L591, L1236 | Hodgkin's Lymphoma | 0.24 - 0.8 |
Note: The specific serum concentration used in these assays is not always reported in the literature, which may contribute to variability in reported IC50 values.
Table 3: Illustrative Example of IC50 Shift due to Serum Protein Binding (Hypothetical Data for this compound)
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific public data for this compound's IC50 shift with varying serum concentrations is not available. This table demonstrates the expected trend based on the principles of drug-protein binding.
| Fetal Bovine Serum (FBS) % | Apparent IC50 (nM) in a hypothetical cancer cell line | Fold-Shift from 0% FBS |
| 0% | 50 | 1.0 |
| 1% | 150 | 3.0 |
| 2% | 275 | 5.5 |
| 5% | 650 | 13.0 |
| 10% | 1200 | 24.0 |
III. Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound in vitro.
1. Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)
This protocol is used to determine the concentration-dependent effect of this compound on cell viability and to calculate the IC50 value.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM) with a specified percentage of FBS (e.g., 10%)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTS/MTT Addition:
-
Solubilization (for MTT assay): Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570-590 nm for MTT) using a microplate reader.[9][12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
2. Western Blot for HSP90 Client Protein Degradation
This protocol is used to assess the on-target effect of this compound by measuring the degradation of known HSP90 client proteins (e.g., HER-2, Akt, Raf-1) and the induction of Hsp70.[6][13]
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER-2, anti-Akt, anti-Raf-1, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[6]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of client proteins and Hsp70.
-
IV. Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound, an HSP90 inhibitor.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for unexpected this compound IC50 values.
References
- 1. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: BIIB021 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other challenges encountered during in vivo studies with the Hsp90 inhibitor, BIIB021.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, fully synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its mechanism of action involves competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity.[2][3] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of a wide range of "client" proteins that are often critical for cancer cell survival and proliferation.[1][2][4]
Q2: Which Hsp90 client proteins are affected by this compound?
This compound has been shown to induce the degradation of several key oncogenic client proteins, including HER-2, AKT, and Raf-1.[1][4] The degradation of these proteins disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, leading to decreased cell proliferation and increased apoptosis in tumor cells.[5]
Q3: What is the expected pharmacodynamic response to this compound treatment?
A hallmark of Hsp90 inhibition is the induction of a heat shock response, characterized by the upregulation of other heat shock proteins, notably Hsp70 and Hsp27.[4] Therefore, an increase in Hsp70 and Hsp27 levels in tumor tissue or peripheral blood mononuclear cells (PBMCs) can serve as a pharmacodynamic biomarker for target engagement.[6] Additionally, a decrease in the levels of Hsp90 client proteins, such as HER-2, is a direct indicator of this compound activity.[1]
Q4: In which preclinical models has this compound shown antitumor activity?
This compound has demonstrated antitumor activity in a variety of human tumor xenograft models, including those for gastric, breast, prostate, and head and neck cancers.[4][7][8][9] Specific xenograft models where this compound has shown efficacy include N87 (gastric), BT474 (breast), CWR22 (prostate), U87 (glioblastoma), SKOV3 (ovarian), Panc-1 (pancreatic), and L540cy (Hodgkin's lymphoma).[7][8]
Troubleshooting Guides
High variability in in vivo studies can obscure the true efficacy of a compound. The following guide addresses common issues encountered during this compound xenograft studies.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| High variability in tumor growth within the same treatment group | 1. Inherent tumor heterogeneity: The parental cell line or patient-derived xenograft (PDX) may consist of mixed populations with varying growth rates and sensitivity to this compound.[10] 2. Inconsistent tumor implantation: Variation in the number of viable cells injected, depth of injection, or location can lead to different tumor take rates and growth kinetics. 3. Differences in animal health: Individual animal health status can affect tumor growth and drug metabolism. | 1. Cell Line/PDX Characterization: Ensure the cell line is from a reliable source and has a stable phenotype. For PDX models, understanding the clonal diversity is crucial. 2. Standardize Implantation Technique: Develop and adhere to a strict protocol for cell harvesting, counting, and injection. Ensure all technicians are trained on the same procedure. Consider using a consistent injection volume and location for all animals. 3. Animal Health Monitoring: Closely monitor animal health before and during the study. Exclude animals that show signs of illness unrelated to the treatment or tumor burden.[4] |
| Lack of expected tumor growth inhibition | 1. Suboptimal drug exposure: This could be due to issues with formulation, administration, or rapid metabolism and clearance of this compound. 2. Drug resistance: The tumor model may have intrinsic or acquired resistance to Hsp90 inhibition. 3. Incorrect dosing regimen: The dose or schedule may not be sufficient to maintain target inhibition in the tumor tissue. | 1. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to measure plasma and tumor concentrations of this compound to ensure adequate exposure. 2. Assess Target Engagement: Analyze tumor tissue for pharmacodynamic markers (e.g., increased Hsp70, decreased HER-2) to confirm that this compound is reaching the target and having a biological effect. 3. Dose-Response Study: Perform a dose-escalation study to determine the optimal therapeutic dose. Preclinical data suggests that this compound has a prolonged effect in tumors despite a short plasma half-life, which should be considered when designing the dosing schedule.[7] |
| Inconsistent pharmacodynamic (PD) marker results | 1. Variability in sample collection and processing: The timing of sample collection relative to the last dose and the handling of tissue samples can significantly impact the levels of PD markers. 2. Assay variability: Inconsistent western blot or ELISA procedures can lead to variable results. | 1. Standardize Sample Handling: Establish a strict protocol for the timing of tissue collection post-dosing and for the immediate processing or snap-freezing of samples to preserve protein integrity. 2. Assay Validation and Controls: Validate all PD marker assays and include appropriate positive and negative controls in every experiment. Ensure consistent antibody lots and reagent preparations. |
| Animal toxicity or weight loss | 1. Formulation issues: The vehicle used for oral gavage may cause gastrointestinal distress or other adverse effects. 2. On-target toxicity: Inhibition of Hsp90 in normal tissues can lead to toxicity. | 1. Vehicle Optimization: If using 0.1 N HCl as a vehicle, ensure it is properly prepared and administered to minimize irritation.[7] Consider alternative, well-tolerated oral gavage vehicles. 2. Dose and Schedule Adjustment: If on-target toxicity is suspected, consider reducing the dose or exploring intermittent dosing schedules, which have been shown to be effective for this compound.[1] |
Data Presentation
The following tables summarize key quantitative data for this compound from preclinical and clinical studies to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 32 (EC50 for HER-2 degradation) | [4] |
| HeLa | Cervical Cancer | 14.79 (48h) | [11][12] |
| L540cy | Hodgkin's Lymphoma | 240 - 800 | [7] |
| BT474 | Breast Cancer | 140 | [8] |
| N87 | Gastric Cancer | 60 - 310 | [8] |
| HT29 | Colon Cancer | 60 - 310 | [8] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dose and Schedule | Outcome | Reference |
| L540cy | Hodgkin's Lymphoma | 120 mg/kg, oral gavage, every 3 days | Significant delay in tumor growth | [7] |
| HNSCC | Head and Neck Squamous Cell Carcinoma | Not specified | Strong antitumor effect, outperformed 17-AAG | [9] |
Table 3: Clinical Pharmacokinetics of this compound (Phase II, GIST patients)
| Parameter | 600 mg twice a week | 400 mg three times a week | Reference |
| Mean Cmax | 1.5 µmol | 1.5 µmol | [6] |
| Mean AUC | 2.9 µmol·h | 2.9 µmol·h | [6] |
| Note: | Substantial inter-patient variability was observed. |
Experimental Protocols
1. General In Vivo Xenograft Study Protocol
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., SCID, NOD/SCID, or NSG) appropriate for the specific human cancer cell line. House animals in a specific pathogen-free (SPF) facility.
-
Tumor Cell Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS.
-
Inject a predetermined number of viable tumor cells (typically 1x10^6 to 1x10^7) subcutaneously into the flank of each mouse. The injection volume is usually 100-200 µL. Co-injection with Matrigel may improve tumor take rate and growth.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
A reported formulation for oral gavage is this compound dissolved in 0.1 N HCl.[7]
-
Alternatively, a suspension can be prepared in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Administer this compound by oral gavage at the desired dose and schedule (e.g., 120 mg/kg every 3 days).[7]
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity.
-
Euthanize animals when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect tumor tissue and other relevant organs.
-
Immediately snap-freeze tissues in liquid nitrogen or fix in formalin for later analysis of PD markers (e.g., Hsp70, HER-2) by Western blot or immunohistochemistry.
-
2. Western Blot Analysis of HER-2 and Hsp70
This protocol describes the analysis of HER-2 and Hsp70 levels in tumor lysates.
-
Protein Extraction:
-
Homogenize frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total HER-2, phospho-HER2 (p-HER2), Hsp70, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of HER-2, p-HER2, and Hsp70 to the loading control.
-
Mandatory Visualizations
References
- 1. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a novel Hsp90 inhibitor, sensitizes head and neck squamous cell carcinoma to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. europeanreview.org [europeanreview.org]
- 12. This compound, an orally available and small-molecule inhibitor of HSP90, activates intrinsic apoptotic pathway in human cervical adenocarcinoma cell line (HeLa) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of HSP90 Inhibitors: BIIB021 vs. NVP-AUY922
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. This guide provides an objective, data-driven comparison of two prominent synthetic HSP90 inhibitors: BIIB021 (onalepesib) and NVP-AUY922 (luminespib). Both molecules target the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins and subsequent anti-tumor effects.[1][2] This comparison summarizes their performance based on available preclinical data, details the experimental methodologies used for their evaluation, and visualizes key biological pathways and workflows.
Executive Summary
This compound and NVP-AUY922 are potent, second-generation HSP90 inhibitors that have been evaluated in numerous preclinical and clinical settings. This compound is a purine-scaffold-based, orally available inhibitor, while NVP-AUY922 is a resorcinol-based isoxazole (B147169) amide.[1] Both compounds exhibit low nanomolar efficacy in inhibiting cancer cell proliferation and inducing the degradation of key HSP90 client proteins.
Direct head-to-head comparisons in the same experimental settings are limited in the published literature. However, available data suggest that both inhibitors are highly potent, with NVP-AUY922 often demonstrating slightly lower IC50 values in some cancer cell lines.[1][3] this compound has shown preferential cytotoxicity towards certain hematological malignancies.[1] This guide aims to present the available quantitative data in a structured format to facilitate a comparative understanding of their preclinical profiles.
Data Presentation
The following tables summarize the quantitative data for this compound and NVP-AUY922, focusing on their biochemical potency and in vitro anti-proliferative activity.
Table 1: Biochemical Potency and Binding Affinity
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | HSP90 | Competitive Binding | 1.7 | - | [4] |
| NVP-AUY922 | HSP90α | Competitive Fluorescence Polarization | - | 13 | [3] |
| HSP90β | Competitive Fluorescence Polarization | - | 21 | [3] | |
| HSP90 | Isothermal Titration Calorimetry (Kd) | 5.10 ± 2.10 | - | [5] |
Table 2: In Vitro Anti-proliferative Activity (IC50/GI50 Values)
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| This compound | BC-1 | Primary Effusion Lymphoma | 71.5 | [1] |
| BC-3 | Primary Effusion Lymphoma | 41.5 | [1] | |
| BCBL-1 | Primary Effusion Lymphoma | 55.8 | [1] | |
| Jurkat | T-cell Leukemia | 275 | [1] | |
| BJAB | Burkitt's Lymphoma | 187 | [1] | |
| MCF-7 | Breast Cancer | 11.57 | [2] | |
| MDA-MB-231 | Breast Cancer | 10.58 | [2] | |
| NVP-AUY922 | BC-1 | Primary Effusion Lymphoma | 60.5 | [1] |
| BC-3 | Primary Effusion Lymphoma | 19.3 | [1] | |
| BCBL-1 | Primary Effusion Lymphoma | 33.2 | [1] | |
| Jurkat | T-cell Leukemia | 16.1 | [1] | |
| BJAB | Burkitt's Lymphoma | 20.4 | [1] | |
| BT-474 | Breast Cancer | 5.4 (average) | [3] | |
| H1975 | Non-Small Cell Lung Cancer | < 100 | [6] | |
| A549 | Non-Small Cell Lung Cancer | < 100 | [6] |
Table 3: Comparative In Vitro Activity in Breast Cancer Cell Lines (IC20, 72h)
| Cell Line | This compound (nM) | NVP-AUY922 (nM) | Reference |
| MCF-7 | >1000 | >1000 | [7] |
| T47D | 10.6 ± 2.1 | 1.9 ± 0.3 | [7] |
| BT474 | 22.3 ± 4.5 | 4.6 ± 0.9 | [7] |
| SKBR3 | 19.8 ± 3.9 | 3.9 ± 0.8 | [7] |
| MDA-MB-231 | 25.4 ± 5.1 | 4.9 ± 1.0 | [7] |
| MDA-MB-468 | 30.1 ± 6.0 | 5.8 ± 1.2 | [7] |
Table 4: In Vivo Efficacy of NVP-AUY922 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Breast Cancer | BT474 | 25-58 mg/kg, once weekly | Significant | [3] |
| Ovarian Cancer | A2780 | 50 mg/kg, i.p. or i.v., daily | T/C ratio of 11% | [8] |
| Glioblastoma | U87MG | 50 mg/kg, i.p. or i.v., daily | T/C ratio of 7% | [8] |
| Prostate Cancer | PC3 | 50 mg/kg, i.p. or i.v., daily | T/C ratio of 37% | [8] |
| Melanoma | WM266.4 | 50 mg/kg, i.p. or i.v., daily | T/C ratio of 31% | [8] |
Note: T/C ratio represents the relative tumor size in treated versus control animals, with a lower value indicating greater efficacy. In vivo efficacy data for this compound is available but not presented in a directly comparable format in the sourced literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for key assays used to evaluate HSP90 inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or NVP-AUY922 in complete growth medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for HSP90 Client Protein Degradation
This technique is used to detect changes in the protein levels of HSP90 clients following inhibitor treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or NVP-AUY922 for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of client proteins to the loading control to determine the extent of degradation.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (orally) or NVP-AUY922 (intravenously or intraperitoneally) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study (based on tumor size in the control group or a predetermined time), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for client protein levels). Compare the tumor growth between treated and control groups to determine efficacy.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the comparison of this compound and NVP-AUY922.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of BIIB021 and Other Synthetic HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of a multitude of client proteins, many of which are integral to cancer cell survival and proliferation. By inhibiting HSP90, it is possible to disrupt multiple oncogenic signaling pathways simultaneously, making it a highly attractive target for cancer therapy. BIIB021 (also known as CNF2024) is a fully synthetic, orally bioavailable small-molecule inhibitor of HSP90 that has undergone evaluation in clinical trials.[1] This guide provides a detailed, data-driven comparison of this compound with other synthetic HSP90 inhibitors, focusing on their performance, supporting experimental data, and methodologies.
This compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, which inhibits its ATPase activity and disrupts the chaperone cycle.[1][2] This leads to the misfolding and subsequent degradation of HSP90 client proteins, ultimately inducing growth inhibition and apoptosis in cancer cells.[1][2] A key advantage of this compound over first-generation, natural product-derived inhibitors like 17-AAG is its improved pharmacological profile, including better water solubility and the ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp) and MRP-1.[3][4][5]
Quantitative Performance Data
The following tables summarize the binding affinity, cellular potency, and anti-proliferative activity of this compound in comparison to other notable synthetic HSP90 inhibitors.
Table 1: Binding Affinity and Cellular Potency of HSP90 Inhibitors
| Inhibitor | Binding Affinity (Ki) | Cellular Potency (EC50) | Reference(s) |
| This compound | 1.7 nM | 38 nM | [6][7] |
| NVP-AUY922 (Luminespib) | - | GI50: ~5.4 nM (avg. in breast cancer lines) | [8] |
| AT13387 (Onalespib) | - | IC50: 12 - 410 nM (in various tumor cell lines) | [9] |
| STA-9090 (Ganetespib) | - | IC50: 4.1 - 18.4 nM (in lung adenocarcinoma lines) | [10] |
Note: Direct comparison of potency can be challenging due to variations in experimental conditions and cell lines used across different studies.
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference(s) |
| SKM-1 | Myelodysplastic Syndrome | 275.2 | 24h | [1] |
| SKM-1 | Myelodysplastic Syndrome | 163.9 | 48h | [1] |
| T24 | Bladder Cancer | 16.65 | 48h | [1] |
| HeLa | Cervical Cancer | 36.15 | 24h | [1] |
| HeLa | Cervical Cancer | 14.79 | 48h | [1] |
| Hodgkin's Lymphoma Lines | Hodgkin's Lymphoma | 240 - 800 | 48h | [11] |
| Various Tumor Lines (BT474, MCF-7, N87, etc.) | Various | 60 - 310 | - | [11] |
Table 3: Comparative Anti-proliferative Activity (IC50) of Various Synthetic HSP90 Inhibitors
| Cell Line | Cancer Type | This compound (nM) | NVP-AUY922 (nM) | AT13387 (nM) | STA-9090 (nM) | Reference(s) |
| NCI-H1975 | Lung Adenocarcinoma | - | - | 14 | 4.7 | [9][10] |
| BT474 | Breast Cancer | ~60 | <5.4 | 23 | - | [8][9][11] |
| A431 | Epidermoid Carcinoma | - | - | 27 | - | [9] |
| MV4-11 | Leukemia | - | - | Most Sensitive | - | [9] |
| A375 | Melanoma | - | - | Most Sensitive | - | [9] |
Note: This table is compiled from multiple sources and direct, side-by-side experimental comparisons are limited. The term "Most Sensitive" indicates that the cell line was among the most responsive to the inhibitor in the cited study, though a specific IC50 value was not provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for key assays used to evaluate the performance of HSP90 inhibitors.
HSP90 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis function of HSP90.
-
Reagents and Materials:
-
Recombinant human HSP90α
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Test compounds (this compound and others) dissolved in DMSO
-
ADP detection system (e.g., Transcreener™ ADP Assay Kit or a coupled-enzyme system with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer containing recombinant HSP90α to the microplate wells.
-
Add the diluted test compounds to the respective wells. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the chosen detection system. For the Transcreener assay, this involves adding the ADP detection mix and measuring fluorescence polarization.[5] For the coupled-enzyme assay, the oxidation of NADH is monitored by the decrease in absorbance at 340 nm.[12]
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of HSP90 Client Protein Degradation
This method is used to confirm the on-target effect of HSP90 inhibitors by observing the degradation of known client proteins and the induction of Hsp70.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MCF-7, T24, SKM-1) to 70-80% confluency.
-
Treat the cells with various concentrations of the HSP90 inhibitor (e.g., 0.5x, 1x, 5x IC50) and a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HSP90 client proteins (e.g., HER-2, AKT, Raf-1), Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13][14]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software and normalize to the loading control. A decrease in client protein levels and an increase in Hsp70 expression confirm HSP90 inhibition.[15]
-
Visualizations
The following diagrams illustrate the HSP90 signaling pathway and a typical experimental workflow for evaluating HSP90 inhibitors.
Caption: HSP90 signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflow for Western Blot analysis of HSP90 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic Hsp90 inhibitor, has broad application against tumors with acquired multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotechduediligence.com [biotechduediligence.com]
- 10. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
BIIB021: A Selective HSP90 Inhibitor with Minimal Kinase Off-Target Activity
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a compound is paramount. This guide provides a comparative analysis of BIIB021, validating its high selectivity for Heat Shock Protein 90 (HSP90) over other kinases, supported by experimental data and detailed protocols.
This compound is a fully synthetic, orally available small-molecule inhibitor of HSP90.[1] It has demonstrated potent anti-tumor activity in a variety of preclinical models.[2] A critical aspect of its therapeutic potential lies in its selectivity, ensuring that its biological effects are primarily mediated through the inhibition of HSP90, thereby minimizing off-target effects that could lead to toxicity or unforeseen biological consequences.
High Selectivity for HSP90 Confirmed
This compound exhibits a high degree of selectivity for HSP90 over other kinases and ATPases. A 2018 review in Spandidos Publications explicitly states that "The drug is selective for Hsp90 over kinases and another ATPase".[3] This selectivity is fundamental to its mechanism of action, which involves competitive binding to the ATP pocket in the N-terminal domain of HSP90.[2] This binding event disrupts the HSP90 chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of a wide array of oncogenic client proteins that are dependent on HSP90 for their stability and function.[2]
Potency Against HSP90
The inhibitory potency of this compound against HSP90 has been quantified through various biochemical and cell-based assays. These studies have established its high affinity and functional inhibition at nanomolar concentrations.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 1.7 nM | [4] |
| Cellular Potency (EC50) | 38 nM | [4] |
This high potency against its intended target, coupled with its selectivity over other kinases, underscores the precision of this compound as a molecularly targeted agent.
Experimental Protocols for Validating Selectivity
The selectivity and on-target activity of this compound can be validated using a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
HSP90 Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of this compound to HSP90.
Principle: This competitive assay measures the displacement of a fluorescently labeled probe (e.g., FITC-geldanamycin) from the ATP binding pocket of HSP90 by the inhibitor. The change in fluorescence polarization is proportional to the amount of displaced probe.
Protocol:
-
Reagents: Recombinant human HSP90α, FITC-geldanamycin probe, assay buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT).
-
Procedure: a. Incubate recombinant HSP90α with the FITC-geldanamycin probe in the assay buffer. b. Add serial dilutions of this compound. c. Incubate to allow binding to reach equilibrium. d. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: The data is used to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) value.
Western Blot Analysis of HSP90 Client Protein Degradation
This cell-based assay confirms the functional consequence of HSP90 inhibition by this compound.
Principle: Inhibition of HSP90 leads to the degradation of its client proteins. This can be visualized by a decrease in the protein levels of known HSP90 clients such as HER-2, AKT, and Raf-1.[2]
Protocol:
-
Cell Culture: Culture cancer cell lines known to be dependent on specific HSP90 client proteins.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
SDS-PAGE and Western Blotting: a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies specific for HSP90 client proteins (e.g., anti-HER-2, anti-AKT, anti-Raf-1) and a loading control (e.g., β-actin). c. Incubate with a corresponding HRP-conjugated secondary antibody. d. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: A dose-dependent decrease in the levels of client proteins indicates on-target activity of this compound.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental approach and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's activity.
Caption: Simplified HSP90 signaling pathway and the effect of this compound.
References
- 1. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
Navigating Resistance: A Comparative Analysis of BIIB021 and Other HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has long been an attractive target in oncology due to its role in stabilizing a wide array of oncoproteins. However, the emergence of resistance to first-generation HSP90 inhibitors has underscored the need for novel agents with improved efficacy and the ability to overcome these resistance mechanisms. This guide provides a comparative analysis of BIIB021, a synthetic purine-scaffold inhibitor, against other notable HSP90 inhibitors, focusing on cross-resistance profiles and supported by experimental data.
Overcoming Multidrug Resistance: The this compound Advantage
A significant challenge with early HSP90 inhibitors, such as the ansamycin (B12435341) antibiotic 17-AAG, is their susceptibility to multidrug resistance (MDR) mechanisms.[1] Tumors that overexpress efflux pumps like P-glycoprotein (P-gp) can actively remove these drugs from the cell, rendering them ineffective.[1]
This compound, a fully synthetic, orally bioavailable inhibitor, has demonstrated a key advantage in this context.[2][3] Preclinical studies have shown that this compound is not a substrate for P-gp and retains its cytotoxic activity in cancer cell lines that are resistant to 17-AAG due to efflux pump overexpression.[1][4] This suggests that this compound may have broader clinical utility, particularly in tumors that have developed or inherently possess MDR phenotypes.[1]
Comparative Efficacy of HSP90 Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other HSP90 inhibitors in various cancer cell lines, including those with acquired resistance. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (nM) | 17-AAG IC50 (nM) | NVP-AUY922 IC50 (nM) | Ganetespib IC50 (nM) | Reference |
| HS578T (Parental) | Triple-Negative Breast Cancer | Sensitive | - | - | - | 4.79 ± 0.32 | [5] |
| HS578T (CR2) | Triple-Negative Breast Cancer | Ganetespib-Resistant | - | Cross-resistant | Cross-resistant | 15.57 ± 1.90 | [5] |
| HS578T (CR3) | Triple-Negative Breast Cancer | Ganetespib-Resistant | - | Cross-resistant | Cross-resistant | 20.28 ± 2.75 | [5] |
| Hodgkin's Lymphoma Cell Lines (various) | Hodgkin's Lymphoma | - | 240 - 800 | Up to 7.5-fold higher than this compound | - | - | [6] |
| T24 | Bladder Cancer | - | 16.65 (at 48h) | - | - | - | [7] |
Experimental Protocols
Cytotoxicity Assay (Resazurin-based)
This protocol is a general guideline for determining the cytotoxic effects of HSP90 inhibitors.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the HSP90 inhibitors (e.g., this compound, 17-AAG, NVP-AUY922, ganetespib) for 72 hours. Include a vehicle-only control.
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis of HSP90 Client Protein Degradation
This protocol outlines the steps to assess the impact of HSP90 inhibitors on client protein levels.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of HSP90 inhibitors for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against HSP90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry can be used for quantification.[8]
Visualizing Mechanisms and Workflows
To better understand the processes involved in HSP90 inhibition and cross-resistance studies, the following diagrams are provided.
Caption: HSP90 signaling, inhibition, and a key resistance mechanism.
References
- 1. This compound, a synthetic Hsp90 inhibitor, has broad application against tumors with acquired multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
BIIB021 Demonstrates Superior Efficacy in 17-AAG Resistant Cancer Cell Lines
A new generation synthetic Hsp90 inhibitor, BIIB021, has shown significant activity in cancer cell lines that have developed resistance to the first-generation inhibitor 17-AAG. This efficacy is largely attributed to its distinct chemical structure, which allows it to circumvent common resistance mechanisms that render 17-AAG ineffective.
This compound, a fully synthetic, orally bioavailable small molecule, has emerged as a promising therapeutic agent for tumors that have acquired resistance to ansamycin-based Hsp90 inhibitors like 17-AAG.[1] Unlike 17-AAG, this compound's activity is not dependent on the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme required for the bioactivation of 17-AAG to its more potent form.[2][3] Furthermore, this compound is not a substrate for the P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP-1) efflux pumps, which are frequently upregulated in multidrug-resistant tumors and contribute to 17-AAG resistance.[1][4]
Overcoming Resistance: A Head-to-Head Comparison
Studies have demonstrated that this compound retains its cytotoxic activity in various cancer cell lines that are resistant to 17-AAG. For instance, this compound is active in cell lines such as NIH-H69, MES SA Dx5, NCI-ADR-RES, and Nalm6, which exhibit resistance to 17-AAG.[5] In adrenocortical carcinoma cells, which naturally express high levels of P-gp, this compound was found to be considerably more active than 17-AAG both in vitro and in vivo.[1]
The cytotoxic activity of this compound is also not affected by the overexpression of Bcl-2, an anti-apoptotic protein that can confer resistance to 17-AAG-induced cell death.[1][4] This suggests that this compound may have a broader therapeutic window and be effective against a wider range of tumors with diverse resistance profiles.
Quantitative Efficacy of this compound vs. 17-AAG
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and 17-AAG in various cancer cell lines, highlighting the superior potency of this compound, particularly in resistant models.
| Cell Line | Cancer Type | This compound IC50 (µM) | 17-AAG IC50 (µM) | Reference |
| L428 | Hodgkin's Lymphoma | ~0.25 | ~1.5 | [6] |
| L540cy | Hodgkin's Lymphoma | ~0.80 | ~6.0 | [6] |
| BC-1 | Primary Effusion Lymphoma | 0.0715 | 0.217 | [7] |
| BC-3 | Primary Effusion Lymphoma | 0.0415 | 0.055 | [7] |
| T24 | Bladder Cancer | 0.01665 (48h) | 0.316 (48h) | [8] |
Mechanism of Action and Signaling Pathways
Both this compound and 17-AAG function by inhibiting the ATPase activity of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic "client" proteins.[9][10] This inhibition leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[11] Key client proteins affected include HER-2, Akt, and Raf-1.[12][13] A hallmark of Hsp90 inhibition is the induction of heat shock proteins, such as Hsp70.[14]
Below is a diagram illustrating the Hsp90 inhibition pathway.
Caption: Hsp90 inhibition by this compound or 17-AAG disrupts the chaperone cycle, leading to client protein degradation.
Experimental Protocols
To assess the efficacy of Hsp90 inhibitors and compare their effects on sensitive and resistant cell lines, the following experimental protocols are commonly employed.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or 17-AAG for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[15][16]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[15]
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as Hsp90 client proteins and Hsp70.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or 17-AAG for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[9][15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., HER-2, Akt, Raf-1, Hsp70, and a loading control like GAPDH or β-actin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
References
- 1. This compound, a synthetic Hsp90 inhibitor, has broad application against tumors with acquired multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, an Hsp90 inhibitor: A promising therapeutic strategy for blood malignancies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Oral Bioavailability of BIIB021, a Purine-Based HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral bioavailability of BIIB021, a synthetic, orally active inhibitor of Heat Shock Protein 90 (HSP90), with other relevant orally administered HSP90 inhibitors. The information is compiled from publicly available preclinical and clinical data to assist researchers and drug development professionals in understanding the pharmacokinetic landscape of this class of therapeutic agents.
Introduction to this compound and Oral HSP90 Inhibitors
This compound is a fully synthetic, purine-based, small-molecule inhibitor of HSP90 that has been evaluated in clinical trials for various cancers.[1][2] Unlike the first-generation ansamycin-based HSP90 inhibitors, which often suffered from poor solubility and unfavorable pharmacokinetic properties, this compound was designed for oral administration.[1] The development of orally bioavailable HSP90 inhibitors represents a significant advancement, offering the potential for more convenient and chronic dosing regimens in cancer therapy. This guide focuses on the oral bioavailability of this compound in comparison to other orally active HSP90 inhibitors that have been in clinical development.
Quantitative Analysis of Oral Bioavailability
The following tables summarize the available pharmacokinetic parameters for this compound and a selection of other orally administered HSP90 inhibitors. It is important to note that the data are compiled from different studies, including preclinical animal models and human clinical trials, which should be taken into consideration when making direct comparisons.
Table 1: Clinical Pharmacokinetic Parameters of Oral HSP90 Inhibitors in Humans
| Compound | Study Phase | Cancer Type | Dose | Mean Cmax | Mean AUC | Tmax | Half-life (t½) |
| This compound | Phase II | Gastrointestinal Stromal Tumor (GIST) | 600 mg BIW or 400 mg TIW | 1.5 µmol | 2.9 µmol·h | 1-6 h | ~1 h |
| SNX-5422 (active metabolite SNX-2112) | Phase I | Solid Tumors & Lymphoma | N/A | Peak concentrations between 1.0 and 4.0 hours | N/A | 1.0 - 4.0 h | ~8 h |
BIW: twice a week; TIW: three times a week. Data for this compound from a study in patients with GIST.[3] Half-life for this compound is from a Phase I study.[4] Data for SNX-5422 from a Phase I study.[5]
Table 2: Preclinical Oral Bioavailability of HSP90 Inhibitors in Animal Models
| Compound | Species | Oral Bioavailability (F%) | Half-life (t½) |
| This compound | Mouse | "Good oral exposure" | N/A |
| SNX-5422 (active metabolite SNX-2112) | Rat | 56% | 5 h |
| SNX-5422 (active metabolite SNX-2112) | Dog | 65% | 11 h |
Data for this compound is a qualitative description from a study on purine-based HSP90 inhibitors.[1] Data for SNX-5422 is from preclinical studies.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the cited studies to determine the oral bioavailability and pharmacokinetic profiles of this compound and SNX-5422.
This compound Phase II Clinical Trial in GIST Patients
-
Study Design : An open-label, non-randomized Phase II study was conducted in patients with gastrointestinal stromal tumors (GIST) refractory to imatinib (B729) and sunitinib.[3]
-
Dosing Regimen : Patients received either 600 mg of this compound orally twice a week (BIW) or 400 mg three times a week (TIW).[3]
-
Pharmacokinetic Sampling : Blood samples were collected on Day 1 before the first dose, and at 1, 2, 4, and 6 hours after the dose.[3]
-
Analytical Method : The serum concentration of this compound was quantified using high-performance liquid chromatography (HPLC).[3]
-
Data Analysis : Pharmacokinetic parameters, including Cmax and AUC, were estimated using a non-compartmental model.[3]
SNX-5422 Preclinical Oral Bioavailability Studies
-
Animal Models : The oral bioavailability of SNX-5422 was evaluated in rats and dogs.[6]
-
Drug Administration : SNX-5422, a prodrug, was administered orally. The active metabolite, SNX-2112, is the species observed in plasma following oral dosing.[6]
-
Pharmacokinetic Analysis : The bioavailability of SNX-2112 was determined to be 56% in rats and 65% in dogs, with half-lives of 5 hours and 11 hours, respectively.[6]
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways targeted by HSP90 inhibitors and the experimental workflows used to assess their properties is essential for a comprehensive understanding.
Caption: HSP90 signaling pathway and the mechanism of inhibition by this compound.
Caption: A typical experimental workflow for determining the oral bioavailability of a drug candidate.
Conclusion
This compound is an orally active HSP90 inhibitor that has demonstrated clinical activity.[3] While direct, head-to-head comparative studies on the oral bioavailability of this compound and other HSP90 inhibitors are limited in the public domain, the available data suggest that it possesses favorable pharmacokinetic properties for oral administration. The preclinical data for SNX-5422 provide a benchmark for oral bioavailability in this class of compounds, showing good absorption in multiple species.[6] The relatively short half-life of this compound in humans may necessitate specific dosing schedules to maintain therapeutic concentrations.[4] Further research with standardized methodologies and direct comparative studies would be beneficial for a more definitive assessment of the relative oral bioavailability of different HSP90 inhibitors.
References
- 1. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase II study of the HSP90-inhibitor this compound in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Phase 1 multicenter study of the HSP90 inhibitor SNX-5422 plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Combination Index Analysis of BIIB021 with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The HSP90 inhibitor BIIB021 has emerged as a promising agent in oncology, primarily due to its role in the degradation of numerous client proteins essential for tumor growth and survival.[1] This guide provides a comparative analysis of the combination of this compound with other targeted therapies, with a focus on synergistic effects and the underlying experimental data. While preclinical data on the combination of this compound with a broad range of targeted therapies remains limited in publicly available literature, this document summarizes the existing evidence and provides a framework for future investigations.
This compound: Mechanism of Action
This compound is a fully synthetic, orally available small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[2] It competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[3] This leads to the proteasomal degradation of HSP90 client proteins, many of which are key drivers of oncogenesis, including HER-2, AKT, and Raf-1.[1][2] The degradation of these proteins disrupts critical signaling pathways, leading to cell growth inhibition and apoptosis.[4]
Combination Therapy with BCL-2 Inhibitors: A Case Study with ABT-263 (Navitoclax)
A significant body of research has explored the synergistic potential of combining this compound with the BCL-2 family inhibitor ABT-263 in breast cancer models.[5][6][7] This combination has demonstrated enhanced anti-cancer activity compared to either agent alone.[5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the combination of this compound and ABT-263 in MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.[8]
| Cell Line | Treatment | IC50 (48h) | Combination Index (CI) | Synergy/Antagonism |
| MCF-7 | This compound | 11.57 nM | - | - |
| ABT-263 | 10.33 µM | - | - | |
| This compound + ABT-263 | - | < 1 | Synergism | |
| MDA-MB-231 | This compound | - | - | - |
| ABT-263 | - | - | - | |
| This compound + ABT-263 | - | < 1 | Synergism |
Note: Specific IC50 values for the combination and detailed CI values at different effect levels (ED50, ED75, ED90) are available in the source publication. A CI value less than 1 indicates a synergistic effect.[6][9]
Experimental Protocols
Cell Viability Assay (MTT Assay): [8]
-
MCF-7 and MDA-MB-231 cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound, ABT-263, or a combination of both for 48 hours.
-
MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values were calculated using GraphPad Prism software.
-
The combination index (CI) was calculated using the Chou-Talalay method with CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6]
Quantitative Real-Time PCR (qRT-PCR): [7]
-
Total RNA was isolated from treated and untreated cells.
-
cDNA was synthesized from the isolated RNA.
-
qRT-PCR was performed using specific primers for apoptosis-related genes (Bax, Bcl-2, Casp9) and heat shock proteins (HSP27, HSP70, HSP90).
-
Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).
-
The relative changes in gene expression were calculated using the 2-ΔΔCt method.
Western Blotting: [7]
-
Total protein was extracted from treated and untreated cells.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, cleaved Caspase-9, HSP27, HSP70, HSP90, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathways targeted by this compound and ABT-263, and the experimental workflow for their combination analysis.
Potential Combinations with Other Targeted Therapies: A Rationale-Based Overview
BRAF/MEK Pathway Inhibitors
-
Rationale: Mutated BRAF is a client protein of HSP90. Combining an HSP90 inhibitor like this compound with a BRAF or MEK inhibitor could provide a more profound and durable blockade of the MAPK pathway, potentially overcoming resistance mechanisms.
-
Potential for Synergy: By targeting both the upstream chaperone and the kinase itself, this combination could lead to a more complete shutdown of oncogenic signaling.
EGFR Pathway Inhibitors
-
Rationale: EGFR is another well-established HSP90 client protein. In cancers driven by EGFR mutations or overexpression, combining this compound with an EGFR tyrosine kinase inhibitor (TKI) could enhance the degradation of the receptor and prevent the emergence of resistance.
-
Potential for Synergy: This dual-targeting strategy could be particularly effective in tumors that have developed resistance to EGFR TKIs through mechanisms that still rely on EGFR signaling.
PI3K/mTOR Pathway Inhibitors
-
Rationale: Key components of the PI3K/mTOR pathway, including AKT, are HSP90 client proteins.[4] Combining this compound with a PI3K or mTOR inhibitor could lead to a more comprehensive inhibition of this critical survival pathway.
-
Potential for Synergy: Given the complex feedback loops within the PI3K/mTOR pathway, a combination approach that targets both the chaperone and key kinases could prevent compensatory signaling and lead to synergistic anti-tumor effects.
Future Directions
The synergistic effect observed with the combination of this compound and the BCL-2 inhibitor ABT-263 highlights the potential of HSP90 inhibitors in combination therapy. Further preclinical studies are warranted to investigate the efficacy of this compound in combination with inhibitors of the BRAF/MEK, EGFR, and PI3K/mTOR pathways. Such studies should focus on generating quantitative synergy data and elucidating the underlying molecular mechanisms to guide the rational design of future clinical trials.
Caption: Logical relationship illustrating the demonstrated and potential synergistic combinations of this compound with various targeted therapies.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor this compound in human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 | springermedizin.de [springermedizin.de]
- 7. Dual targeting of HSP90 and BCL-2 in breast cancer cells using inhibitors this compound and ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BIIB021: A Procedural Guide
For researchers, scientists, and drug development professionals handling BIIB021, a potent and selective Hsp90 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks associated with this chemical agent. This guide provides a comprehensive framework for the safe handling and disposal of this compound, designed to be a go-to resource for operational clarity.
Immediate Safety and Logistical Information
Before initiating any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. This compound is classified as a substance that causes skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, rigorous safety measures are not merely recommended but are a necessity.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: If working with the solid form or where dust may be generated, use a NIOSH-approved respirator.
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Spill Management:
-
In the event of a spill, avoid generating dust.
-
For small spills, gently cover with an absorbent, non-combustible material (e.g., vermiculite, sand) and collect into a sealed container for disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Operational Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste, in accordance with local, state, and federal regulations. A systematic approach to waste segregation is crucial to ensure safe and compliant disposal.
Waste Stream Segregation and Disposal:
| Waste Stream | Description | Disposal Container and Procedure |
| Unused/Expired this compound | Pure solid compound. | Collect in a clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste. |
| Contaminated Labware | Pipette tips, centrifuge tubes, vials, and other disposable plastics that have come into direct contact with this compound. | Place in a designated "sharps" or "contaminated labware" container to prevent punctures. Do not dispose of in regular trash. |
| Contaminated PPE | Gloves, disposable lab coats, and other personal protective equipment contaminated with this compound. | Segregate into a labeled hazardous waste bag. Do not mix with non-hazardous waste. |
| Liquid Waste | Solutions containing this compound (e.g., from cell culture media, experimental assays). | Collect in a labeled, leak-proof, and chemically compatible container. Ensure the container is kept closed when not in use. |
| Empty Stock Containers | Original vials or containers of this compound. | Even if appearing empty, residual amounts may be present. These should be treated as hazardous waste and disposed of in the solid chemical waste stream without rinsing. |
Experimental Workflow for this compound Handling and Disposal
To provide a clear, at-a-glance understanding of the procedural flow from preparation to final disposal, the following workflow diagram has been developed.
Caption: This diagram illustrates the procedural flow for the safe handling and disposal of this compound.
By implementing these procedures, laboratories can ensure a safe environment for their personnel and maintain compliance with regulatory standards for hazardous waste management. It is the responsibility of every individual handling this compound to be thoroughly familiar with these guidelines and their institution's specific protocols. For any uncertainties, always consult with your institution's Environmental Health and Safety department.
References
Essential Safety and Logistical Information for Handling BIIB021
For researchers, scientists, and drug development professionals, the proper handling and disposal of the heat shock protein 90 (HSP90) inhibitor, BIIB021, is paramount to ensure laboratory safety and maintain experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1] Adherence to proper safety protocols is crucial to mitigate these risks. The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | To protect from skin contact. |
| Respiratory Protection | Use in a well-ventilated area | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Procedural Guidance for Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust or aerosols.
-
Wash hands thoroughly after handling the compound.[1]
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
This compound Disposal Plan
1. Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, clearly labeled, and sealed hazardous waste container.
2. Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Mechanism of Action: this compound as an HSP90 Inhibitor
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[2] It competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[2] This leads to the degradation of HSP90 client proteins, many of which are crucial for cancer cell survival and proliferation. The disruption of these signaling pathways ultimately results in cell cycle arrest and apoptosis.[2][3]
Caption: Workflow for the safe handling and disposal of this compound.
This compound Signaling Pathway Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting the HSP90 signaling pathway, which leads to the degradation of client proteins and subsequent apoptosis.
Caption: Mechanism of this compound inhibition of the HSP90 signaling pathway.
References
- 1. europeanreview.org [europeanreview.org]
- 2. This compound, an Hsp90 inhibitor, effectively kills a myelodysplastic syndrome cell line via the activation of caspases and inhibition of PI3K/Akt and NF-κB pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The heat shock protein 90 inhibitor this compound suppresses the growth of T and natural killer cell lymphomas [frontiersin.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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